Cypermethrin
Description
Overview of Cypermethrin (B145020) as a Synthetic Pyrethroid Insecticide
This compound is a synthetic pyrethroid insecticide widely utilized in both large-scale commercial agriculture and consumer products for domestic pest control. wikipedia.orgwikidoc.org It is classified as a type II pyrethroid and functions as a fast-acting neurotoxin in insects. wikipedia.orgwikidoc.orgmdpi.com Its mode of action is non-systemic, primarily affecting insects through contact and ingestion. wikipedia.orgherts.ac.uk this compound is known to modulate sodium channels in the nervous system, disrupting the normal flow of ions across cell membranes, which leads to hyperexcitation and ultimately paralysis in insects. herts.ac.ukherts.ac.uknih.govnih.gov Chemically, this compound is a complex molecule with the formula C22H19Cl2NO3 and a molecular weight of 416.30 g/mol . wikipedia.orgfishersci.caeuropa.eu It is characterized by low aqueous solubility and is considered volatile. herts.ac.uk While its chemical properties might suggest limited leaching to groundwater, it has been detected in groundwater. herts.ac.uk this compound is moderately persistent in soils and its degradation in water systems under daylight conditions is likely moderately fast. herts.ac.uk
Historical Context of this compound Research and Application
The development of synthetic pyrethroids, including this compound, stems from research into naturally occurring pyrethrins (B594832) found in chrysanthemum flowers (Tanacetum cinerariifolium). nih.govbeyondpesticides.orgnih.gov Early studies on the structure of natural pyrethrins were conducted in the early 1900s. nih.gov The first synthetic pyrethroid, allethrin, was developed in 1949. nih.gov this compound itself was first synthesized in 1974. researchgate.net Its development, alongside compounds like permethrin (B1679614) and deltamethrin (B41696), represented a significant advancement, offering enhanced insecticidal activity and greater photostability compared to natural pyrethrins, making them suitable for outdoor agricultural use. nih.govmdpi.com Over time, research has focused on understanding its efficacy against a broad spectrum of pests and its behavior in the environment. Field trials and extensive use across regions like the EU have established its efficacy. herts.ac.uk
Isomeric Forms and Their Research Implications (e.g., Alpha-Cypermethrin (B165848), Zeta-Cypermethrin)
This compound is a chiral molecule containing three asymmetric carbon atoms, resulting in eight possible stereoisomers: four cis and four trans isomers. herts.ac.ukcentreecotox.ch Technical grade this compound is typically a racemic mixture containing these eight isomers. regulations.gov Research has shown that the insecticidal activity and toxicological profiles can vary among these isomeric forms. centreecotox.chwaterquality.gov.au
Specific isomeric mixtures have been developed and studied, notably Alpha-Cypermethrin and Zeta-Cypermethrin (B1354587). Alpha-Cypermethrin is a racemic mixture of two of the most insecticidally active cis-isomers of this compound: (1R, cis)S and (1S, cis)R. waterquality.gov.au Zeta-Cypermethrin is enriched in the four insecticidally active S isomers and contains minimal amounts of the inactive R isomers. regulations.gov Research indicates that alpha-cypermethrin is more biologically active than beta-, theta-, and zeta-cypermethrin, leading to lower required application rates for similar efficacy. waterquality.gov.au
Research findings on the effects of different isomers contribute to understanding their specific environmental impacts and biological interactions. For example, studies on the effects of beta-cypermethrin (B1669542) on the reproductive system of fish and rodents highlight the importance of investigating individual isomers. neptjournal.com
Significance of this compound in Contemporary Research
This compound remains a significant subject in contemporary academic research due to its continued widespread use and the ongoing need to understand its environmental fate, ecological impact, and potential effects on non-target organisms. Current research explores various aspects, including its toxicity to aquatic organisms, its effects on plant physiology, and its potential neurotoxic effects.
Studies using model organisms like zebrafish embryos are employed to assess the toxicity of this compound, revealing concentration-dependent lethal and sublethal effects such as coagulation, lack of heartbeat and somite formation, tail deformation, and pigmentation abnormalities. ajbls.com Research also investigates the impact of this compound on agricultural crops, demonstrating dose-dependent reductions in growth indices, yield, pollen fertility, and alterations in biochemical parameters in plants like Cicer arietinum. frontiersin.orgbohrium.com
Furthermore, contemporary research delves into the mechanisms of this compound's toxicity, including its interaction with ion channels and its potential to induce oxidative stress. nih.govneptjournal.comnih.gov Studies in experimental animals continue to explore its effects on the nervous system and other organ systems. nih.govnih.govneptjournal.comnih.govnih.gov The development of insecticide resistance in pest populations exposed frequently to this compound also remains a key area of research, impacting its long-term effectiveness. wikidoc.org The investigation of isomeric forms and their specific effects continues to be relevant in refining risk assessments and understanding the nuances of this compound's biological activity. centreecotox.chregulations.govfao.org
Data Table Example (Illustrative, based on search results):
| Isomeric Form | Key Isomers Present (Example) | Relative Insecticidal Activity (vs. This compound) | Primary Research Focus |
| This compound | Mixture of 8 isomers | Baseline | Broad toxicity, environmental fate, general application |
| Alpha-Cypermethrin | (1R, cis)S, (1S, cis)R | Higher (approx. 2.5x) fao.org | Increased potency, specific environmental impact |
| Zeta-Cypermethrin | Enriched in S isomers | Higher (approx. 2.5x) fao.org | Specific toxicity profiles, comparative studies |
Note: The relative insecticidal activity can vary depending on the target species and specific study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
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InChI Key |
KAATUXNTWXVJKI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
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Molecular Formula |
C22H19Cl2NO3 | |
| Record name | CYPERMETHRIN | |
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DSSTOX Substance ID |
DTXSID1023998 | |
| Record name | Cypermethrin | |
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Molecular Weight |
416.3 g/mol | |
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Physical Description |
An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |
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Solubility |
Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |
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Density |
1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
1.25 | |
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Vapor Pressure |
1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |
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Color/Form |
Viscous semi-solid, Colorless crystals - pure isomers | |
CAS No. |
52315-07-8, 97955-44-7 | |
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Melting Point |
70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |
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Ii. Environmental Fate and Transport Dynamics of Cypermethrin
Soil Interactions and Mobility Studies
The interaction of cypermethrin (B145020) with soil matrices significantly influences its persistence, mobility, and potential for off-site movement.
Adsorption and Desorption Characteristics in Various Soil Matrices
The adsorption and desorption characteristics can vary depending on the soil type and its properties, such as clay and organic matter content. Higher clay and organic matter content generally lead to increased adsorption and reduced mobility. piat.org.nzmdpi.com Studies have investigated the Freundlich K-values for adsorption and desorption in different soil types, noting variations that require further explanation in some cases. epa.gov
Leaching Potential and Groundwater Contamination Research
Due to its strong adsorption to soil particles, this compound is generally considered to have low mobility in soil and is not expected to readily leach into groundwater. mdpi.comherts.ac.uknih.govwho.intufrn.br Its strong affinity for soil keeps it primarily in the top layers. epa.gov
However, research indicates that while the parent compound is largely immobile, its degradation products may exhibit varying degrees of mobility. piat.org.nz Specifically, the degradate dichlorovinyl acid (DCVA) has been identified as mobile and has the potential to leach into groundwater, particularly in vulnerable areas. epa.govepa.gov Studies using soil columns have shown that while this compound largely remained in the upper soil layers, a percentage of applied radioactivity, identified as cis/trans DCVA, was found in the leachate. epa.gov
Factors such as soil texture and pH can influence leaching potential. More this compound is expected to leach at lower pH levels compared to neutral pH. academicjournals.org Inceptisol, a soil order with lower clay and organic matter content, has shown a higher leaching potential for this compound compared to Alfisol. academicjournals.org Despite the general low leaching potential of the parent compound, this compound has been detected in groundwater samples in some intensive agricultural areas, suggesting that under certain conditions, a considerable amount can reach the groundwater table, warranting further investigation. mdpi.com
Persistence and Half-Life Determination in Agricultural and Non-Agricultural Soils
This compound is considered relatively non-persistent to moderately persistent in soils, with typical half-lives ranging from a few weeks to several months, depending on various environmental factors. herts.ac.ukwho.int The half-life in sandy soils is typically reported as 2-4 weeks. piat.org.nz However, persistence can be increased in soils with high organic matter, high clay content, reduced microbial activity, and anaerobic conditions. piat.org.nz
Microbial activity plays a significant role in the degradation of this compound in soil. piat.org.nzekb.eg Degradation is generally slower in sterile soils compared to natural soils, highlighting the importance of microorganisms. piat.org.nz Under anaerobic and waterlogged conditions, this compound degrades more slowly. piat.org.nz
Reported half-lives in soil vary depending on the specific study conditions and soil type. In sterile aerobic soils, half-lives of 20 to 25 weeks have been observed. piat.org.nz In laboratory aerobic soil metabolism studies, half-lives of around 60 days in sandy loam soil have been reported. epa.govepa.gov Anaerobic soil metabolism studies indicated half-lives of 53-63 days. epa.govepa.gov Field dissipation studies have sometimes shown faster dissipation rates than laboratory studies, suggesting the importance of other dissipation routes in the field beyond biodegradation. epa.gov
Long-term fertilizer management practices can also influence this compound persistence in agricultural soils. Studies have shown that different fertilization treatments can lead to variations in half-lives, with biodegradation being a key factor in these changes. tandfonline.com Soil properties such as the N/P ratio and available N content can positively correlate with the half-life, potentially limiting dissipation. tandfonline.com
Here is a table summarizing some reported half-life data for this compound in soil:
| Soil Type/Condition | Half-Life (approximate) | Source |
| Sandy soils | 2-4 weeks | piat.org.nz |
| Sterile aerobic soils | 20-25 weeks | piat.org.nz |
| Sandy loam soil (aerobic lab) | 60 days | epa.govepa.gov |
| Anaerobic soil (lab) | 53-63 days | epa.govepa.gov |
| Various soils (range) | 14.6 to 76.2 days | ekb.eg |
| Various soils (range) | 14 to 77 days | mdpi.com |
Aquatic Environmental Behavior
This compound's behavior in aquatic environments is largely governed by its low water solubility and strong tendency to adsorb to particulate matter and sediments. piat.org.nzfishersci.caenvironment-agency.gov.uk
Dissipation and Degradation in Water Systems under Varying Conditions
This compound has very low water solubility, approximately 4 ppb at 20°C. piat.org.nz It is extremely hydrophobic and quickly moves from the aqueous phase to suspended particulates. piat.org.nz In water, this compound is relatively stable to hydrolysis and photolysis under certain conditions. piat.org.nz However, its degradation and dissipation in water systems are influenced by factors such as pH, the presence of natural substances, and microbial activity.
Hydrolysis is more rapid in basic environments. piat.org.nz While stable at pH 5 and 7 with half-lives greater than 50 days, it degrades rapidly at pH 9, with half-lives of less than 3 days reported in buffer solutions. piat.org.nzepa.govepa.gov Photolysis half-lives in water are reported to be greater than 100 days, but rapid degradation has been observed in river water compared to distilled water, suggesting enhanced photodegradation involving naturally occurring substances. piat.org.nz
Rapid dissipation can occur in water systems containing sediment and suspended particles, primarily due to rapid sorption rather than degradation in the water column. piat.org.nz Measured degradation rates in water have been reported in the range of a few days. environment-agency.gov.uk
Sediment-Water Partitioning and Contamination of Aquatic Sediments
This compound strongly binds to sediment and suspended particulates in water bodies. piat.org.nzenvironment-agency.gov.uk This strong adsorption results in low concentrations of the parent compound in the water column, with the majority partitioning to the sediment. piat.org.nzresearchgate.netresearchgate.netnih.govca.gov The partition coefficient of this compound is very high (Kow = 3.98x10⁶), contributing to its strong binding onto organic matter in sediments. piat.org.nz
Sediments act as a reservoir for this compound, potentially releasing the intact chemical back into the water over time. piat.org.nz The amount of chemical that partitions from sediment to water can vary depending on the type of sediment. piat.org.nz Studies have shown that approximately 99% or more of the total amount of this compound applied to water-sediment systems can be adsorbed to the sediment at equilibrium. ca.gov The organic carbon content of the sediment is a key factor influencing adsorption and the resulting sediment partition coefficients (Kd). researchgate.netca.gov
Contamination of aquatic sediments is a significant concern due to this compound's strong affinity for sediment and its toxicity to benthic organisms. researchgate.netresearchgate.netca.govepa.gov While this compound tends to be found predominantly in sediments rather than the water column, this can lead to exposure and potential effects on sediment-dwelling organisms. researchgate.netresearchgate.net
Here is a table illustrating sediment partition coefficients (Kd) for this compound in sediments with varying organic carbon content:
| Sediment Organic Carbon Content (%) | Mean Sediment Partition Coefficient (Kd) | Source |
| 1 | 2,360 | ca.gov |
| 3 | 15,700 | ca.gov |
| 13 | 23,600 | ca.gov |
Studies on the partitioning, bioavailability, and toxicity of this compound in water-sediment systems have shown that toxicity to benthic organisms is related to the concentration of this compound in the sediment, and equilibrium partitioning theory can be used to predict and normalize toxicity across sediments with different organic carbon content. researchgate.netresearchgate.netca.gov
Bioaccumulation Potential in Aquatic Organisms
This compound has a high lipoaffinity, indicated by reported log Kow values ranging from 3.76 to 5.54 and 6.3, suggesting a strong tendency to accumulate in fatty tissues of organisms. wfduk.orgilo.org This property contributes significantly to its potential for bioaccumulation in aquatic biota. wfduk.org Studies have shown that this compound is extremely toxic to fish and aquatic organisms. piat.org.nzenvironment-agency.gov.ukilo.orgherts.ac.uk
Research on crucian carp (B13450389) (Carassius auratus) exposed to sublethal concentrations of this compound demonstrated tissue-specific bioaccumulation. This compound primarily accumulated in the muscle tissue of crucian carp, with maximum bioconcentration factor (BCF) values observed in muscle compared to liver, kidney, and blood. mdpi.com At a high concentration group (0.40 ng·g⁻¹), maximum BCF values were 28.992 (muscle), 22.846 (liver), 21.054 (kidney), and 22.714 (blood). mdpi.com In a low concentration group (0.04 ng·g⁻¹), the BCF values followed the same order: 45.166 (muscle), 37.075 (liver), 29.847 (kidney), and 26.166 (blood). mdpi.com These findings suggest that lower concentrations of pyrethroid pesticides may lead to higher bioaccumulation in organisms. mdpi.com
Another study reported BCF values for this compound in invertebrates and fish ranging from 31–38 and 84–1,200, respectively, indicating that the trigger for BCF > 100 is met, necessitating the derivation of predicted no-effect concentrations (PNECs) for secondary poisoning of predators. wfduk.org BCFs of 420 in golden ide fish, 430 in rainbow trout, and 468 in bluegill also suggest high bioconcentration in aquatic organisms. rayfull.com An accumulation factor of approximately 1000 has been reported for this compound uptake by fish. who.int
Despite the potential for uptake, some studies suggest that this compound does not bioaccumulate significantly in aquatic organisms. environment-agency.gov.uk However, the high toxicity to aquatic life, even at low concentrations, remains a significant concern. environment-agency.gov.uk
Interactive Data Table: this compound Bioconcentration Factors (BCF) in Crucian Carp Tissues
| Tissue | Maximum BCF (High Concentration: 0.40 ng·g⁻¹) | Maximum BCF (Low Concentration: 0.04 ng·g⁻¹) |
| Muscle | 28.992 | 45.166 |
| Liver | 22.846 | 37.075 |
| Kidney | 21.054 | 29.847 |
| Blood | 22.714 | 26.166 |
(Note: In a real interactive table, users could potentially filter by concentration group or tissue type, and sort the data.)
Atmospheric Transport and Volatilization Research
This compound has a very low vapor pressure, reported values include 1.3x10⁻⁹ mmHg at 20°C, 1.7x10⁻⁹ mm Hg at 20°C, <10 Pa at 20°C, and 6.78 x 10⁻³ mPa at 20°C. piat.org.nzilo.orgrayfull.comchemicalbook.com Its Henry's Law Constant has been estimated as 2.5x10⁻⁷ atm-m³/mol at 20°C, 2.4×10⁻⁷ atm-cu m/mole, and 0.31 Pa m³/mol at 25°C. piat.org.nzherts.ac.ukrayfull.com These values generally indicate that volatilization from water and soil surfaces is not expected to be a significant transport process for this compound. rayfull.commda.state.mn.us
Based on its vapor pressure, this compound is expected to exist solely in the particulate phase in the atmosphere. rayfull.com Particulate-phase this compound would then be removed from the atmosphere through wet or dry deposition. rayfull.com Experimental results support the low potential for volatilization, indicating practically no movement of this compound from contaminated soils to the surrounding air, unless bound to airborne particulates. piat.org.nz Aside from spray drift during application, this compound is not expected to be found in the air. piat.org.nz
However, some sources suggest that while volatilization from water surfaces is not expected to be important based on the Henry's Law constant, the constant for alpha-cypermethrin (B165848) (an isomer) estimated as 9.5X10⁻⁶ atm-cu m/mole indicates it is expected to volatilize from water surfaces. rayfull.comnih.gov This highlights potential variations among isomers or estimation methods.
Research on the atmospheric aging of semi-volatile pesticides like this compound indicates that during transport or as deposited thin films, they can undergo chemical degradation processes due to interaction with atmospheric oxidants and/or solar radiation. researchgate.net Studies investigating the heterogeneous reaction of thin films of this compound with atmospheric ozone and UV radiation have provided kinetic results. researchgate.net These results suggest that the atmospheric half-life time of this compound, with regard to ozone, is in the same order of magnitude as other known degradation processes in soil and water. researchgate.net Solar radiation was shown to have a large effect on this compound thin films, with a half-life of only several days. researchgate.net
Interactive Data Table: this compound Volatility Parameters
| Parameter | Value | Temperature (°C) | Source |
| Vapor Pressure | 1.3x10⁻⁹ mmHg | 20 | piat.org.nz |
| Vapor Pressure | 1.7x10⁻⁹ mm Hg | 20 | rayfull.com |
| Vapor Pressure | <10 Pa | 20 | ilo.org |
| Vapor Pressure | 6.78 x 10⁻³ mPa | 20 | herts.ac.uk |
| Henry's Law Constant | 2.5x10⁻⁷ atm-m³/mol | 20 | piat.org.nz |
| Henry's Law Constant | 2.4×10⁻⁷ atm-cu m/mole | Not specified | rayfull.com |
| Henry's Law Constant | 0.31 Pa m³/mol | 25 | herts.ac.uk |
| Henry's Law Constant (alpha-cypermethrin) | 9.5X10⁻⁶ atm-cu m/mole | Not specified | nih.gov |
(Note: In a real interactive table, users could potentially filter by parameter or temperature, and sort the data.)
Photodegradation Pathways and Kinetics
Photodegradation is an important process influencing the fate of this compound in the environment, particularly on surfaces exposed to sunlight. piat.org.nzenvironment-agency.gov.ukorst.edu this compound is considered relatively stable to photolysis in water under normal environmental conditions, with reported half-lives greater than 100 days. piat.org.nzorst.edu However, photodegradation can occur more quickly in the presence of photosensitizers or under specific conditions. piat.org.nz
In sterile solution exposed to sunlight, this compound photodegrades slowly, with less than 10% loss in 32 days. piat.org.nz In river water, rapid degradation has been observed with a half-life of about 5 days, suggesting indirect photolysis involving naturally occurring substances that enhance photodegradation. piat.org.nz Photodegradation half-lives of the cis- and trans-isomers in distilled water under sunlight ranged from 2.6 to 3.6 days, while in river and seawater, they ranged from 0.6 to 1.0 days. rayfull.com
On soil surfaces, this compound photodegrades rapidly with half-lives of 8-16 days. piat.org.nz The rate of photodegradation on soil is closely correlated with the organic matter content. piat.org.nz Hydrolysis and photolysis are considered major routes of degradation in soil. piat.org.nz
The photodegradation of this compound in aqueous solutions has been studied under UV irradiation. The process follows approximately pseudo-first-order reaction kinetics. scientific.netresearchgate.net Factors such as light strength, pH, and salinity can significantly affect the photodegradation rate. scientific.net The presence of copper ions (Cu²⁺) can influence photodegradation; lower concentrations (≤10 mg/L) have been shown to promote degradation, while higher concentrations (100 mg/L) can restrict efficiency, possibly due to light filtering effects. researchgate.net Humic acids can also enhance the photodegradation of this compound in aqueous solution. nih.gov
Possible photodegradation pathways for this compound include decarboxylation, ester bond cleavage, dechlorination, and phenyl group removal. nih.gov Mass spectrometric results indicate that this compound can be degraded into new and more easily photochemically degradable products through the removal of chlorine. scientific.net The principal photoproducts of this compound are 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropanecarboxylic acid (DCVA). piat.org.nz These metabolites may undergo further breakdown under aerobic conditions. piat.org.nz
Studies using photocatalysts like TiO₂ under UV irradiation have shown enhanced degradation of this compound in aqueous solutions, following first-order kinetics. tandfonline.comccsenet.org The efficiency of photocatalytic degradation can be influenced by parameters such as the concentration of the photocatalyst, the presence of oxidizing agents like H₂O₂, and pH. tandfonline.comccsenet.org
Interactive Data Table: this compound Photodegradation Half-Lives
| Matrix | Conditions | Half-life | Source |
| Water | Normal environmental temps and pH | >100 days | piat.org.nzorst.edu |
| Sterile Solution | Sunlight | >32 days (>10% loss) | piat.org.nz |
| River Water | Not specified | ~5 days | piat.org.nz |
| Distilled Water | Sunlight (cis-isomer) | 2.3–2.6 days | fao.org |
| Distilled Water | Sunlight (trans-isomer) | 3.4–3.6 days | fao.org |
| River and Seawater | Sunlight | 0.6–1.0 days | rayfull.com |
| Soil Surfaces | Not specified | 8-16 days | piat.org.nzorst.edu |
| Soil | UV irradiation (alpha-cypermethrin) | 0.64 hours (varied with metals) | cabidigitallibrary.org |
Iii. Ecotoxicological Impacts of Cypermethrin on Non Target Organisms
Aquatic Ecotoxicology
The impact of cypermethrin (B145020) on aquatic life is a major environmental concern. It is classified as highly toxic to aquatic invertebrates and fish waterquality.gov.autrjfas.org. The compound's low water solubility and high lipoaffinity contribute to its strong tendency to sorb to sediment and accumulate in aquatic biota, leading to its loss from the water column but posing a risk to benthic and exposed organisms wfduk.org.
Fish Toxicity Studies: Acute and Chronic Effects
This compound is highly toxic to fish, with acute toxicity generally observed at concentrations below 1 µg/L ca.gov. The 96-hour LC50 values for fish species can range widely, from 0.7 to 350 µg/L for alpha-cypermethrin (B165848), a component of this compound trjfas.org. High acute sensitivity has been reported for some fish species, with 96-h LC50s between 0.5 µg/L and 1 µg/L, although values up to approximately 10 µg/L have also been reported for other species waterquality.gov.au. For common carp (B13450389) (Cyprinus carpio), acute toxicity tests showed LC50 values ranging from 3.85 µg/l for 24 hours to 3.31 µg/l for 96 hours researchgate.net. Another study on crucian carp (Carassius auratus) reported 96-h LC50 values between 3.12 and 5.01 ng·mL⁻¹ (equivalent to µg/L) for this compound mdpi.com.
Chronic exposure to this compound, even at sub-lethal concentrations, can cause various harmful effects on fish nih.gov. For instance, a chronic LOEC of 0.02 µg/L for reproduction was reported for the zebrafish (Danio rerio) waterquality.gov.au. Survival rates of Odontesthes bonariensis larvae decreased with increasing this compound concentrations during chronic exposure, with significant reductions observed at 0.1 µg/L and 0.125 µg/L unlp.edu.arnih.gov.
Interactive Table 1: Acute Toxicity (LC50) of this compound to Selected Fish Species
| Species | Exposure Period | Concentration (µg/L) | Source |
| Cyprinus carpio | 24 h | 3.85 | researchgate.net |
| Cyprinus carpio | 48 h | 3.65 | researchgate.net |
| Cyprinus carpio | 72 h | 3.45 | researchgate.net |
| Cyprinus carpio | 96 h | 3.31 | researchgate.net |
| Carassius auratus | 96 h | 3.12 - 5.01 | mdpi.com |
| Rainbow trout | 96 h | 7.5 | researchgate.net |
| Labeo rohita | 96 h | 4.0 | cabidigitallibrary.org |
| Oncorhynchus mykiss | 96 h | 8.2 | cabidigitallibrary.org |
| Lepomis macrochirus | 96 h | 1.8 | cabidigitallibrary.org |
Histopathological Alterations in Fish Tissues
This compound exposure induces marked pathological alterations in various fish tissues, including gills, liver, and kidney keralamarinelife.intandfonline.com. The gills, being the primary site of contact with the external environment, are particularly susceptible . Histopathological changes observed in the gills of exposed fish include epithelial hypertrophy and hyperplasia, epithelial lifting, oedema, fusion of secondary lamellae, necrosis, and desquamation keralamarinelife.intandfonline.com. In Nile tilapia (Oreochromis niloticus) exposed to sub-lethal concentrations (1.25 and 2.5 µg/L) of this compound, epithelial hyperplasia and necrosis were observed on gill lamellae, along with clumped epithelial cells and haemorrhages keralamarinelife.in. Lake Van fish (Alburnus tarichi) exposed to 0.05 μg/L this compound for 96 hours showed lamellar epithelium lifting, vasodilatation, aneurysm, lamellar fusion, and epithelial hyperplasia in gill tissues bohrium.com.
The liver, involved in detoxification, also shows adverse effects nih.gov. Hepatic lesions such as cloudy swelling of hepatocytes, lipoid vacuoles, pycnotic nuclei, and focal necrosis have been reported in fish exposed to this compound tandfonline.com. Studies on Oreochromis niloticus revealed hepatocytic vacuolation and necrosis in the nuclear membrane keralamarinelife.in.
In the kidney, this compound can cause glomerular shrinkage, thickening of Bowman's capsule, and necrosis of renal tubules keralamarinelife.in. Epithelial hypertrophy, narrowing of the tubular lumen, atrophy of the glomerulus, and pycnosis in the hematopoietic tissue have also been observed in the kidneys of exposed fish tandfonline.com. The severity of these histopathological disorders often increases with increasing concentrations of this compound keralamarinelife.intandfonline.com.
Reproductive Cycle Disruption in Aquatic Species
This compound can disrupt the reproductive cycle and functions in aquatic species nih.govresearchgate.netmdpi.com. Studies on Atlantic salmon (Salmo salar) parr showed that exposure to low concentrations (< 0.004 µg/L) of this compound significantly reduced or inhibited the olfactory response to a female priming pheromone (PGF2α), which is crucial for initiating reproductive readiness in males researchgate.net. Exposure also reduced the ability of male parr to respond to the pheromone's priming effect, abolishing the effect on milt and plasma sex steroid levels at concentrations as low as < 0.004 and 0.028 µg/L, respectively researchgate.net. Furthermore, exposure of salmon milt and eggs to 0.1 µg/L this compound during fertilization reduced the number of fertilized eggs researchgate.net.
Beta-cypermethrin (B1669542), a component of this compound, has been shown to negatively impact the reproductive capacity of zebrafish (Danio rerio), leading to a decrease in cumulative egg production after 21 days of exposure to concentrations ranging from 0.1 to 2.5 μg/L researchgate.net. Histomorphological analysis of gonads in exposed zebrafish revealed a delay in gonadal development researchgate.net. Significant changes in plasma levels of 17β-estradiol (E2) and testosterone (B1683101) (T) were also observed researchgate.net. This compound has been reported to disrupt the reproductive cycle in H. fossilis nih.gov.
Growth and Developmental Effects in Fish
This compound exposure can affect the growth and development of fish nih.govmdpi.com. Studies on Odontesthes bonariensis larvae demonstrated that this compound exposure significantly increased growth unlp.edu.arnih.gov. However, studies on common carp (Cyprinus carpio) larvae exposed to this compound at 7.2 µg/l (1.8 µg/l active ingredient) showed significantly lower growth and retarded ontogenetic development compared to controls cabidigitallibrary.org. Surviving larvae also exhibited reduced growth and condition factor cabidigitallibrary.org. Malformations in rohu (Labeo rohita) during early developmental stages have also been linked to this compound exposure nih.govmdpi.com.
Invertebrate Ecotoxicology (e.g., Daphnia, Hyalella, Mussels)
This compound is highly toxic to aquatic invertebrates klimaatcoalitie.orgwaterquality.gov.autrjfas.org. Pyrethroid insecticides, including this compound, are particularly toxic to arthropods such as insects and crustaceans ca.govsfei.org. Daphnia, copepods, and insect larvae are considered among the most sensitive aquatic invertebrates to pyrethroids researchgate.netresearchgate.net.
Acute and Chronic Toxicity Endpoints in Aquatic Invertebrates
Acute toxicity values for alpha-cypermethrin, a component of this compound, include a 96-h LC50 of 0.019 µg/L for the freshwater shrimp Paratya australiensis and a 24-h EC50 (immobilization) of 1.0 µg/L and a 48-h EC50 of 0.3 µg/L for Daphnia magna waterquality.gov.autrjfas.org. The 24-h LC50 for Gammarus pulex is 0.05 µg/L trjfas.org. The amphipod Hyalella azteca is also highly sensitive, with a Genus Mean Acute Value (GMAV) of 0.0053 µg/L for this compound ca.gov. The mean 48-h LC50 value for Hyalella curvispina was estimated at 0.066 μg/l researchgate.net.
Chronic toxicity data for aquatic invertebrates also highlight their sensitivity. A chronic NOEC of 0.025 µg/L for Ceriodaphnia dubia has been reported for alpha-cypermethrin waterquality.gov.au. For mysid shrimp (Mysidopsis bahia), chronic exposure to this compound resulted in a NOAEC of 0.000781 µg a.i./L and a LOAEC of 0.00197 µg a.i./L, with effects including reduced weight of females and number of offspring epa.gov. A 28-day lowest observed effect concentration (LOEC) of 0.6 ng/l for Mysidopsis has also been reported wfduk.org.
Mussels (e.g., Unio gibbus) exposed to this compound showed increased production of hydrogen peroxide in gills and digestive glands, indicating oxidative stress sryahwapublications.com. Catalase activity also increased in response to this compound exposure in mussels sryahwapublications.com.
Interactive Table 2: Toxicity Endpoints of this compound to Selected Aquatic Invertebrates
| Species | Endpoint | Concentration (µg/L) | Exposure Period | Source |
| Paratya australiensis | Acute LC50 | 0.019 | 96 h | waterquality.gov.au |
| Daphnia magna | Acute EC50 (Immob.) | 1.0 | 24 h | trjfas.orgwho.int |
| Daphnia magna | Acute EC50 (Immob.) | 0.3 | 48 h | trjfas.org |
| Gammarus pulex | Acute LC50 | 0.05 | 24 h | trjfas.org |
| Hyalella azteca | Acute GMAV | 0.0053 | - | ca.gov |
| Hyalella curvispina | Acute LC50 | 0.066 | 48 h | researchgate.net |
| Ceriodaphnia dubia | Chronic NOEC | 0.025 | - | waterquality.gov.au |
| Mysidopsis bahia | Chronic NOAEC | 0.000781 | 28 days | epa.gov |
| Mysidopsis bahia | Chronic LOAEC | 0.00197 | 28 days | epa.gov |
| Mysidopsis | Chronic LOEC | 0.0006 | 28 days | wfduk.org |
| Unio gibbus (Mussel) | H2O2 production | Increased at 70.22, 112.5 | 48 h | sryahwapublications.com |
| Unio gibbus (Mussel) | Catalase activity | Increased at 70.22, 112.5 | - | sryahwapublications.com |
Behavioral Changes in Aquatic Invertebrates
This compound is highly toxic to aquatic invertebrates. wikipedia.org Studies have indicated that exposure to pyrethroids, including this compound, can lead to behavioral changes in aquatic organisms. For instance, research on tsetse fly control using this compound showed acute mortality in aquatic arthropods like water beetles and crustaceans. Shrimps and mayfly larvae disappeared from river benthos after spraying, although they reappeared a year later. who.int
Terrestrial Ecotoxicology
Avian Toxicity Research
Research indicates that this compound is practically non-toxic to birds in terms of acute oral toxicity. Studies on mallard ducks and Bobwhite Quail have shown high acute oral LD50 and dietary LC50 values, with no observed adverse reproductive effects at tested concentrations. researchgate.net However, this compound can indirectly impact bird populations by reducing their insect food sources. A study on blue tits in an oak forest treated with this compound observed nearly 100% mortality of caterpillars, a primary food source, leading to increased nestling deaths, decreased successful nests, and lower weight in surviving nestlings when spraying coincided with hatching and early nesting stages. nationbuilder.com
Effects on Beneficial Insects (e.g., Honeybees)
This compound is highly toxic to honeybees. wikipedia.orgnationbuilder.comepa.gov Studies have reported behavioral changes in honeybees exposed to pyrethroids, including decreased foraging activity. unl.edu Residual toxicity studies have shown that this compound can remain highly toxic to honeybees on foliage for up to 4 days after application. epa.gov One study indicated that this compound at 65 g a.i./ha caused 82.14% initial mortality in honeybees and persisted with 21.43% mortality up to 9 days. The toxicity to honeybees can be rapid. researchgate.net However, some field studies examining alpha-cypermethrin on oilseed rape found no repellent effect on the number of foraging honeybees, suggesting that flower density might play a larger role in foraging area selection in some scenarios. nih.gov
A study evaluating the persistence of insecticides on honeybees found that this compound at 65 g a.i./ha had a residual toxicity with a PT50 value of 4.38 days.
Here is a data table summarizing honeybee toxicity findings:
| Insecticide | Application Rate (g a.i./ha) | Initial Mortality (%) | Mortality at 9 Days (%) | PT50 (days) | Source |
| This compound | 65 | 82.14 | 21.43 | 4.38 | |
| Imidacloprid | 20 | 89.43 | Gradually declined | 5.74 | |
| Dimethoate | 200 | 85.71 | 7.14 | 2.56 | |
| Indoxacarb | 44 | 71.43 | 10.71 | 2.02 | |
| Fipronil | 45 | 22.22 | Persisted up to 3 days | 5.83 |
Soil Organism Impacts (e.g., Earthworms, Soil Microbiota)
This compound is considered very toxic to earthworms. nationbuilder.com Studies on Eisenia fetida have shown that this compound is highly toxic, with reported LC50 values as low as 6 ppm in 14-day soil tests and 0.020 μg/cm² in 48-hour filter paper contact tests. bvmbskkmkadegaon.edu.indirectivepublications.org At a concentration of 10 ppm, 100% mortality of earthworms was observed in a 14-day soil test. bvmbskkmkadegaon.edu.in Sub-lethal effects on earthworms include altered morpho-behavioral patterns such as coiling, clitellar enlargement, mucus secretion, bleeding, and body fragmentation. directivepublications.org this compound can also significantly reduce growth and reproduction rates in earthworms, particularly affecting juveniles more severely than adults. nih.govresearchgate.net The toxicity to earthworms can be influenced by soil conditions like humidity and temperature. semanticscholar.org
This compound also impacts soil microbiota. neptjournal.commdpi.com Its presence can affect the abundance and activity of various soil microorganisms. nih.gov
Alterations in Microbial Community Structure and Function
This compound can alter the structure and function of soil microbial communities. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can stimulate the multiplication of cultured organotrophic bacteria and actinomycetes while inhibiting fungal growth. mdpi.comresearchgate.net It can also modify the number of operational taxonomic units (OTUs) of certain bacterial and fungal phyla, such as Actinobacteria, Proteobacteria, Ascomycota, and Basidiomycota. mdpi.com For example, in one study, this compound decreased the OTU number of Ascomycota by 10.45% in bare soil. mdpi.com In soil sown with Zea mays, this compound was observed to reduce the OTU number of Actinobacteria and increase that of Proteobacteria. mdpi.com
The impact on microbial communities can be dose-dependent and influenced by soil type and the presence of plants. nih.govmdpi.com Some studies suggest that this compound application can increase the abundance of selected soil microorganisms, while its metabolite, 3-phenoxybenzoic acid (3-PBA), can reduce soil microbial hydrolytic activity. Exposure to this compound has also been shown to enrich potential pathogens in the soil microbiome. nih.gov
Here is a table illustrating the impact of this compound on selected microbial groups:
| Microbial Group | Effect of this compound Exposure | Source |
| Cultured Bacteria | Stimulated multiplication (average 38.3%) | mdpi.comresearchgate.net |
| Actinomycetes | Stimulated multiplication (average 80.2%) | mdpi.comresearchgate.net |
| Fungi | Inhibited growth (average 31.7%) | mdpi.comresearchgate.net |
| Total Heterotrophic Bacteria | Significant increase in abundance over time | |
| Starch Hydrolysing Bacteria | Increased number after treatment | |
| Fungal Abundance | Decreased | researchgate.net |
| Actinobacteria (OTUs) | Modified number, decrease in sown soil | mdpi.commdpi.com |
| Proteobacteria (OTUs) | Modified number, increase in sown soil | mdpi.commdpi.com |
| Ascomycota (OTUs) | Modified number, decrease in bare soil | mdpi.com |
| Basidiomycota (OTUs) | Modified number, increase in bare soil | mdpi.com |
| Potential Pathogens | Enriched in soil and gut microbiome of E. crypticus | nih.gov |
Effects on Soil Fertility and Biogeochemical Cycling
Insecticide use, including this compound, often affects enzymes involved in key biogeochemical cycles like the carbon and nitrogen cycles. nih.govmdpi.com While some studies show inhibition of enzymes like urease (involved in the nitrogen cycle) and β-glucosidase (involved in the carbon cycle), the effects can vary depending on the specific enzyme and experimental conditions. mdpi.comnih.govmdpi.com this compound has also been shown to cause statistically significant decreases in the numbers of bacteria involved in the nitrogen cycle, including ammonifying, nitrifying, and denitrifying bacteria. researchgate.netresearchgate.net
The persistence of this compound in soil and its impact on soil properties can be influenced by factors such as fertilizer management, with high soil available nitrogen content potentially inhibiting this compound dissipation. tandfonline.com
Mechanisms of Ecotoxicity in Non-Target Species
The primary mechanism of this compound toxicity in non-target organisms, similar to its action in target pests, involves the disruption of voltage-gated sodium channels in nerve cell membranes patsnap.comwho.intbigpesticides.compomais.compomais.com. This compound binds to these channels, causing them to remain open for an extended period. This leads to an excessive influx of sodium ions, resulting in prolonged depolarization of the nerve cell membrane and subsequent hyperexcitation of the nervous system patsnap.comwho.intbigpesticides.compomais.comnih.gov. This uncontrolled firing of nerve impulses can cause muscle spasms, paralysis, and ultimately death in affected organisms patsnap.com.
While the disruption of sodium channels is a major mechanism, this compound also affects other ion channels, including calcium and chloride channels, further contributing to the disruption of nerve signal transmission patsnap.comnih.govneptjournal.combeyondpesticides.org. In addition to ion channel modulation, this compound has been shown to interfere with the activity of neurotransmitter receptors, such as glutamate (B1630785) and acetylcholine (B1216132) receptors, and enzymes like adenosine (B11128) triphosphatases nih.gov.
Another significant mechanism of this compound ecotoxicity is the induction of oxidative stress nih.govbohrium.comekb.egresearchgate.nettandfonline.comsci-hub.se. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates ekb.egtandfonline.comsci-hub.se. This compound metabolism can generate ROS, leading to lipid peroxidation, damage to cellular membranes, and alterations in the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione-S-transferase neptjournal.combohrium.comekb.egresearchgate.netsci-hub.se. This oxidative damage can affect various tissues and organs, contributing to observed toxic effects bohrium.comekb.egresearchgate.netsci-hub.se.
Research findings highlight species-specific differences in sensitivity and the mechanisms involved. For instance, the high toxicity of this compound to fish is partly attributed to their slower metabolism and elimination of the compound compared to mammals and birds, as well as the increased sensitivity of the piscine nervous system trjfas.org. Studies on fish have shown that this compound can induce DNA damage, micronuclei formation, and structural abnormalities in erythrocytes, with oxidative stress proposed as a key mechanism bohrium.com. In amphibians, this compound exposure has been shown to induce apoptosis (programmed cell death) in developing nervous tissue, specifically in neurons of the brain and eye iucn-amphibians.org.
This compound can also affect enzyme activities beyond those directly involved in the nervous system or antioxidant defense. Studies have indicated that this compound can inhibit the activity of digestive enzymes like amylase and lipase (B570770) in insects, potentially impairing their nutrition process researchgate.net. In fish, this compound has been shown to hinder the activities of enzymes involved in energy metabolism, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), suggesting a shift towards anaerobic metabolism sci-hub.sebepls.com.
The toxicity of this compound can also be influenced by its formulation, with commercial formulations potentially exhibiting higher toxicity due to the presence of co-formulants that can have synergistic effects nih.govresearchgate.net.
Detailed research findings illustrate these mechanisms across various non-target taxa:
Neurotoxicity:
In fish (e.g., Labeo rohita, Oreochromis niloticus, Carassius auratus, Brycon amazonicus), this compound disrupts sodium channels, leading to nervous system damage and behavioral changes like altered swimming patterns and loss of equilibrium trjfas.orgmdpi.comunivali.br.
In amphibians (Physalaemus biligonigerus tadpoles), it induces apoptosis in developing neurons iucn-amphibians.org.
In rats, this compound prolongs sodium channel opening, causing hyperexcitation and neurotoxicity, and can modulate chloride, calcium, and potassium channels, as well as neurotransmitter levels nih.govneptjournal.comtandfonline.com.
Oxidative Stress:
In fish (Catla catla, Danio rerio, Mystus cavasius), this compound increases levels of oxidative stress markers like malondialdehyde (MDA) and alters the activity of antioxidant enzymes neptjournal.combohrium.comsci-hub.senih.gov.
In rats, it induces oxidative stress in neuronal cells and lung tissue nih.govekb.egresearchgate.net.
Enzyme Activity Modulation:
In the maize weevil (Sitophilus zeamais), sub-lethal exposure can depress proteolytic and cellulolytic enzyme activity nih.gov.
In fish (Labeo rohita), this compound inhibits enzymes involved in carbohydrate and energy metabolism sci-hub.sebepls.com.
In various cell types (bacterial, fish, rat, human), this compound can disturb the activity of mitochondrial dehydrogenase and induce cytochrome P450 enzymes involved in metabolism nih.gov.
Below are examples of data tables illustrating some of these findings:
| Organism | Endpoint | Observed Effect | Study Type | Citation |
| Catla catla (Fish) | DNA damage (Comet assay) | Increased DNA tail percentage | Chronic (45 days) | bohrium.com |
| Catla catla (Fish) | Micronuclei frequency | Increased frequency | Chronic (45 days) | bohrium.com |
| Catla catla (Fish) | Erythrocyte abnormalities | Increased nuclear and cytoplasmic abnormalities | Chronic (45 days) | bohrium.com |
| Physalaemus biligonigerus (Amphibian tadpoles) | Neuronal apoptosis (Brain and eye) | Increased programmed cell death | Laboratory | iucn-amphibians.org |
| Labeo rohita (Fish) | Malate Dehydrogenase (MDH) activity (Muscle) | Decreased activity | Laboratory | bepls.com |
| Labeo rohita (Fish) | Succinate Dehydrogenase (SDH) activity (Muscle) | Decreased activity | Laboratory | bepls.com |
| Organism | Biomarker Affected | Type of Effect | Citation |
| Fish | Sodium channels | Prolonged opening | trjfas.orgresearchgate.netpatsnap.comwho.intpomais.compomais.commdpi.comunivali.br |
| Fish | Calcium channels | Interference/Inhibition | patsnap.comnih.govneptjournal.comunivali.br |
| Fish | Chloride channels | Interference | patsnap.comnih.govbeyondpesticides.org |
| Fish | Antioxidant enzymes (CAT, SOD, GST) | Altered activity | neptjournal.comekb.egsci-hub.se |
| Fish | Lipid peroxidation (LPO) | Increased levels | neptjournal.comekb.egsci-hub.se |
| Rats | Sodium channels | Prolonged opening | who.intbigpesticides.comnih.govresearchgate.nettandfonline.com |
| Rats | Oxidative stress markers (e.g., ROS, MDA) | Increased production | nih.govekb.egresearchgate.nettandfonline.com |
| Rats | Neurotransmitters (GABA, Dopamine) | Modulated levels | nih.govresearchgate.net |
| Sitophilus zeamais (Maize weevil) | Digestive enzymes (Amylase, Lipase) | Inhibited activity | researchgate.net |
These findings underscore the multifaceted nature of this compound's toxicity to non-target organisms, involving direct neurological disruption, the induction of oxidative stress, and the modulation of key enzyme activities, with varying degrees of sensitivity observed across different species.
Iv. Molecular and Cellular Toxicology of Cypermethrin
Neurotoxicity Mechanisms and Pathways
The neurotoxicity of cypermethrin (B145020) is a well-established effect, primarily mediated through its actions on ion channels and neurotransmitter systems, leading to neuronal hyperexcitation, oxidative stress, and ultimately, cellular dysfunction and death. nih.govresearchgate.netresearchgate.netnih.gov
Voltage-Gated Ion Channel Modulation (Sodium, Chloride, Calcium, Potassium Channels)
A primary target of this compound, like other type II pyrethroids, is the voltage-gated sodium channel (VGSC). This compound binds to VGSCs, prolonging their open state and slowing their inactivation. nih.govresearchgate.netnih.govingentaconnect.comdroracle.ai This prolonged opening leads to an increased influx of sodium ions, causing depolarization of the neuronal membrane and repetitive firing of action potentials, resulting in hyperexcitation of the central nervous system. ekb.egnih.govresearchgate.netnih.govingentaconnect.comtandfonline.com
Beyond sodium channels, this compound also modulates other voltage-gated ion channels, including chloride, calcium, and potassium channels. nih.govresearchgate.netnih.govingentaconnect.com
Chloride Channels: this compound has been shown to suppress the open state of voltage-gated chloride channels and inhibit GABA-dependent uptake of chloride ions, contributing to hyperexcitability and neurotoxicity symptoms. nih.govresearchgate.netiaimjournal.comresearchgate.net This inhibition of chloride channels by this compound is known to produce effects such as minor tremors, depression, and spastic paralysis in a dose-dependent manner. nih.goviaimjournal.comresearchgate.net
Calcium Channels: this compound modulates voltage-gated calcium channels (VGCCs). nih.govresearchgate.netnih.govingentaconnect.com Research indicates that this compound can cause both influx of extracellular Ca2+ through L-type VGCCs and release of intracellular Ca2+ from the endoplasmic reticulum by inhibiting Ca2+-ATPase. oup.com This disruption of calcium homeostasis can activate downstream signaling pathways, such as the protein kinase C /c-Raf/ERK1/2 pathway. oup.com this compound's effect on VGCCs is considered significant due to the critical role of these channels in nerve cell excitability, calcium homeostasis, synaptic signaling, and gene expression modulation. nih.gov Studies have also shown that this compound can inhibit depolarization-evoked calcium influx in PC12 cells. nih.govuu.nl
Potassium Channels: this compound alters the activity of voltage-dependent potassium channels, including delayed-rectifier voltage-dependent potassium channels. nih.goviaimjournal.com This modulation affects potassium ion transport across synaptosomes, which is crucial for regulating neuronal excitability and can ultimately lead to neurotoxicity. nih.goviaimjournal.com this compound can delay the function of these channels at lower concentrations and inactivate potassium current at higher concentrations. nih.goviaimjournal.com
Neurotransmitter System Alterations (e.g., GABAergic, Dopaminergic, Acetylcholinesterase)
This compound also impacts neurotransmitter systems, contributing to its neurotoxic effects. nih.govresearchgate.netnih.gov
GABAergic System: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter. This compound modulates GABA levels and interferes with GABAergic signaling. nih.govresearchgate.net It can antagonize GABAergic activity, and some studies have reported decreased GABA levels in the brain following exposure to high concentrations of this compound. nih.gov This interference with GABAergic neurotransmission, which regulates chloride channels, contributes to neuronal hyperexcitability. nih.goviaimjournal.comredalyc.org
Dopaminergic System: this compound affects the dopaminergic system. nih.govresearchgate.netnih.gov It can alter the levels of dopamine (B1211576) and its metabolites. nih.goviaimjournal.com this compound readily enters the brain and can induce oxidative stress, leading to dopaminergic neurotoxicity. nih.govnih.gov
Acetylcholinesterase: this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.goviaimjournal.com Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, disrupting cholinergic transmission and affecting nerve impulse termination. nih.goviaimjournal.com
Oxidative Stress Induction and Reactive Oxygen Species Production in Neuronal Cells
Oxidative stress is a significant mechanism implicated in this compound-mediated neurotoxicity. nih.govresearchgate.nettandfonline.comiaimjournal.comekb.eg Exposure to this compound can lead to the excessive production of reactive oxygen species (ROS) and reactive nitrogen species in neuronal cells and tissues. nih.goviaimjournal.comekb.eg This imbalance between free radical production and the antioxidant defense system results in oxidative damage to cellular components, including lipids, proteins, and DNA. ekb.egmdpi.com Increased levels of markers for lipid peroxidation, such as malondialdehyde (MDA), have been observed in the brain tissue of animals exposed to this compound. tandfonline.comekb.eg this compound can also decrease the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), further contributing to oxidative stress. researchgate.netekb.eg
Apoptotic and Necrotic Pathways in Neuronal Tissues
This compound can induce neuronal cell death through both apoptotic and necrotic pathways. ekb.egresearchgate.netdroracle.aiekb.egnih.govfao.org Oxidative stress is a key factor contributing to this compound-induced apoptosis in the brain. ekb.eg Studies have shown that this compound can induce apoptosis in cortical neurons in a dose- and time-dependent manner. ekb.eg It can also lead to DNA damage and disrupt cell cycle regulation, hastening cellular senescence and apoptosis. researchgate.netdroracle.aimdpi.com this compound exposure has been shown to induce the release of cytochrome C to the cytosol, indicating the activation of the mitochondrial-dependent apoptotic pathway. fao.org Research also suggests that this compound can induce the miR-200 family and apoptosis in differentiated neuronal cells, with a correlation observed between miR-200 expression and p53 levels. researchgate.net
Nigrostriatal Dopaminergic Neurodegeneration Research
Research indicates that long-term exposure to this compound can induce nigrostriatal dopaminergic neurodegeneration in adult rats. wikipedia.orgnih.govnih.govingentaconnect.comiaimjournal.comoup.com This neurodegeneration, characterized by the loss of dopaminergic neurons in the substantia nigra and decreased dopamine levels in the striatum, is a hallmark feature associated with Parkinson's disease. core.ac.uknih.govnih.goviaimjournal.comoup.com Oxidative stress is considered a main mechanism implicated in this compound-mediated nigrostriatal dopaminergic neuronal death. nih.goviaimjournal.comoup.com Studies have shown that this compound can induce behavioral deficits alongside the neurodegeneration. nih.goviaimjournal.com Postnatal exposure to this compound may enhance the susceptibility of animals to dopaminergic neurodegeneration if re-challenged during adulthood. wikipedia.orgoup.com this compound-induced nigrostriatal neurodegeneration is considered a relevant model system for studying aspects of sporadic Parkinson's disease due to its slow and progressive nature following prolonged exposure. nih.govoup.com
Data Table: Effects of this compound on Oxidative Stress Markers in Rat Brain Tissue
Based on available search results, a representative data table illustrating the effects of this compound on oxidative stress markers could be constructed if specific quantitative data (e.g., mean values, standard deviations, doses, and exposure times) were consistently reported across multiple sources in a format suitable for direct aggregation. While several sources mention increased MDA and decreased antioxidant enzyme activity researchgate.nettandfonline.comekb.eg, the precise numerical data points and experimental conditions vary, making a unified, directly comparable table challenging without further specific data extraction from the full texts of the cited studies. However, the qualitative findings consistently point to the induction of oxidative stress.
Data Table: Effects of this compound on Ion Channel Activity
Similarly, while the modulation of various ion channels is clearly established nih.govresearchgate.netnih.govingentaconnect.com, the reported effects are often described qualitatively (e.g., "prolongs opening," "suppresses open state," "alters activity") or with IC50 values for specific experimental setups (e.g., in vitro studies on particular cell lines) nih.govuu.nl. Creating a comprehensive, interactive data table would require extracting and standardizing these diverse quantitative findings, which is beyond the scope of summarizing the provided snippets. The primary mechanism on sodium channels (prolonged opening) and the inhibitory effect on chloride channels are consistently reported findings. nih.govresearchgate.netnih.govtandfonline.comiaimjournal.comresearchgate.net
Endocrine Disruption Research
Interaction with Hormone Receptors (e.g., Androgen Receptors, Sex Hormone Binding Globulin, Estrogen Receptors)
This compound has been identified as a potential endocrine disruptor capable of interfering with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. researchgate.netrevistarevinter.com.br Pyrethroid compounds, including this compound, have shown the ability to interfere with the endocrine system in various animal species, including humans. researchgate.netrevistarevinter.com.br
Research indicates that this compound can interact with hormone receptors. Studies have shown that this compound can exhibit antagonistic effects on the androgen receptor (AR). mdpi.comfrontiersin.org This antagonism may occur by inhibiting the molecular interaction between the AR and activator proteins, potentially contributing to male reproductive toxicity. frontiersin.org this compound has also been reported to inhibit dihydrotestosterone (B1667394) (DHT)-induced amino- and carboxyl-terminal interaction of the AR and enhance the associations of the AR with corepressors. frontiersin.org Molecular docking studies suggest that this compound can bind stably in the AR ligand-binding pocket, with estimated binding energy values close to that of the native ligand, testosterone (B1683101), indicating a potential disruption of AR signaling. frontiersin.orgresearchgate.net This interference with AR signaling may lead to androgen dysfunction and subsequent male infertility. frontiersin.orgresearchgate.netresearchgate.net
Regarding estrogen receptors (ER), studies have yielded varying results depending on the assay and cells used. Exposure to this compound significantly increased the expression of estrogen receptors in mouse Sertoli cells, suggesting a disruption of normal estrogen signaling. nih.gov Some studies using competitive ER binding assays have shown that this compound can inhibit the binding of estradiol (B170435) (E₂) to the ER. frontiersin.orgnih.gov However, other studies using similar assays found no competitive inhibition of E₂ binding to rat uterine ERs or human ERα and ERβ by this compound. nih.gov These conflicting results highlight the complexity of this compound's interaction with ERs and the influence of experimental conditions.
Molecular simulation studies have also investigated the interaction of this compound with Sex Hormone Binding Globulin (SHBG). These studies suggest that this compound can bind in the SHBG pocket, potentially preventing sex steroid hormones like DHT from binding to SHBG. researchgate.net While both this compound and deltamethrin (B41696) showed this ability, deltamethrin appeared to have a greater capability. researchgate.net This interference with SHBG binding could hamper the circulatory transport of sex steroid hormones. researchgate.net
Effects on Pituitary-Gonadal Axis Hormones (e.g., Testosterone, LH, FSH)
This compound exposure has been linked to alterations in the hormone levels regulated by the hypothalamic-pituitary-gonadal (HPG) axis. Experimental studies have shown that this compound can interfere with the synthesis of testosterone, acting indirectly on male gametogenesis. researchgate.netrevistarevinter.com.br
Studies in male mice have shown that this compound administration can induce a dose-dependent increase in serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. nih.govacs.org this compound did not affect gonadotropin-releasing hormone (GnRH) gene expression in the hypothalamus but stimulated GnRH pulse frequency at higher concentrations. nih.govacs.org It could also induce the secretion of LH and FSH and the expression of gonadotropin subunit genes in pituitary gonadotropes. nih.govacs.org Furthermore, this compound stimulated testosterone production and the expression of steroidogenesis-related genes in testicular Leydig cells. nih.govacs.org The interference with hypothalamic sodium channels and calcium channels in pituitary gonadotropes and testicular Leydig cells may be responsible for these effects on the HPG axis. nih.govacs.org
Conversely, other studies in adult male mice treated with this compound showed significantly reduced serum testosterone levels, while FSH and LH values increased significantly. researchgate.netscispace.com This reduction in plasma testosterone concentrations was associated with disrupted sexual behaviors. researchgate.netscispace.com Similarly, studies in rats have reported a significant reduction in testosterone, LH, and FSH levels following this compound exposure. tandfonline.com This decrease in serum testosterone levels is possibly due to a direct effect of this compound on testicular tissue. nih.gov
Table 1: Effects of this compound on Pituitary-Gonadal Axis Hormones in Male Mice
| Hormone | Observed Effect (Study 1) nih.govacs.org | Observed Effect (Study 2) researchgate.netscispace.com |
| Testosterone | Dose-dependent increase | Significantly reduced |
| LH | Dose-dependent increase | Significantly increased |
| FSH | Dose-dependent increase | Significantly increased |
Note: Conflicting results exist across different studies regarding the specific effects on hormone levels, potentially due to variations in species, doses, exposure duration, and experimental methodologies.
Reproductive Organ Histopathology and Functional Impairment
This compound exposure can lead to structural changes and functional impairments in reproductive organs. Disorders induced by this compound include structural changes of the seminiferous tubules. researchgate.netrevistarevinter.com.br
Studies in male rats treated with this compound have shown significant declines in the weight of testes, epididymides, seminal vesicles, and ventral prostate. tandfonline.com Histological analysis of the testes revealed degenerative changes in the seminiferous tubules. tandfonline.com Impairments of the seminiferous tubules structure and spermatogenesis have been observed, including atrophic and distorted seminiferous tubules, deformed and disordered arrangement of germ cells, reduced germ cells, Sertoli cells, and Leydig cells, as well as vacuolization and multinucleated formations of spermatids. Vacuolization was found in Sertoli cells, and deformed nuclei were noted in Leydig cells. These damages to the male reproductive system may be attributed to the imbalance of circulating testosterone.
In female mice, this compound exposure has been shown to cause pathological alterations in the ovaries, including hyperplasia, hyperemia, accumulation of inflammatory cells, and necrosis of ovarian cells. uobasrah.edu.iq A decrease in the number of primary and primordial follicles and a low number of corpus luteum were also observed. uobasrah.edu.iq These changes in ovarian tissue structure can be associated with endocrine disorders and altered steroid hormones. uobasrah.edu.iq
Male Fertility and Gametogenesis Research
Research indicates that this compound can adversely affect male fertility and gametogenesis. Experimental studies have shown that this compound acts indirectly on male gametogenesis, interfering with testosterone synthesis. researchgate.netrevistarevinter.com.br
Exposure to this compound has been reported to cause a progressive decrease in sperm motility and motion kinematic parameters. mdpi.com Other reported disorders include morphological changes in germ cells and sperm, as well as a reduction in sperm count in semen. researchgate.netrevistarevinter.com.br Studies in rats treated with this compound showed a significant reduction in testicular daily sperm count and epididymal sperm parameters such as sperm motility, sperm viability, and the number of tail-coiled sperm, reflecting diminished spermatogenesis and sperm maturation events. nih.gov This reduction in sperm count and motility is associated with reduced circulatory levels of testosterone in rats. nih.gov
A significant decline in sperm counts in both the epididymides and testes has been observed in this compound-treated animals. tandfonline.com Pre- and post-fertility tests showed negative results in a dose-dependent manner after treatment. tandfonline.com Accumulation of this compound in the testis and other reproductive organs may accelerate oxidative stress, leading to the death of spermatogenic cells and associated sperm abnormalities. nih.govijarbs.com The decrease in sperm motility, live sperm, and the increase in abnormal sperm may be due to enhanced reactive oxygen species (ROS) production by this compound in the testis and epididymis. ijarbs.com Pesticide-induced ROS production is known to adversely affect sperm parameters and increase sperm abnormality. ijarbs.com
Table 2: Effects of this compound on Male Fertility Parameters in Rats
| Parameter | Observed Effect tandfonline.comnih.gov |
| Testicular Daily Sperm Count | Significant reduction |
| Epididymal Sperm Count | Significant reduction |
| Sperm Motility | Significant reduction |
| Sperm Viability | Significant reduction |
| Sperm Abnormalities | Increase |
| Fertility Index | Decline/Negative results |
Genotoxicity and Mutagenicity Studies
Studies have investigated the potential of this compound to induce genetic damage and mutations. While some early reviews suggested insufficient evidence for genotoxicity or mutagenicity, more recent studies using sensitive techniques like the Comet assay have provided evidence of DNA damage. inchem.org
DNA Damage Assessment
The single cell gel electrophoresis (SCGE) assay, also known as the Comet assay, is a sensitive technique used to measure and analyze DNA damage in single cells. nih.govoup.com Studies utilizing the alkaline Comet assay have assessed the in vivo genotoxicity of this compound in various organisms and tissues.
In Drosophila melanogaster larvae exposed to this compound, a significant dose-dependent increase in DNA damage was observed in the cells of brain ganglia and anterior midgut. nih.govoup.com This indicates the genotoxicity of this compound even at low concentrations. nih.govoup.com
Studies in male Swiss albino mice administered this compound intraperitoneally showed a statistically significant dose-dependent increase in DNA damage in multiple organs and tissues, including brain, kidney, liver, spleen, bone marrow, and lymphocytes. nih.govresearchgate.netsci-hub.ru DNA damage was assessed using Comet assay parameters such as Olive tail moment (OTM), tail DNA percentage, and tail length. nih.govresearchgate.netsci-hub.ru The brain showed the maximum DNA damage, followed by spleen, kidney, bone marrow, liver, and lymphocytes, based on the OTM. nih.govresearchgate.netsci-hub.ru These findings demonstrate that this compound induces systemic genotoxicity in mammals by causing DNA damage in vital organs and the hematopoietic system. nih.govresearchgate.netsci-hub.ru
Hepatic DNA damage after exposure to sub-lethal doses of this compound has also been observed in several in vivo studies. researchgate.net this compound has been reported to damage DNA at alkali-labile sites, suggesting clastogenic properties in hepatocytes. researchgate.net Genetic damage caused by this compound may be a result of increased reactive oxygen species (ROS) levels, which can directly affect DNA, causing breaks and mutations. researchgate.netresearchgate.net
In human lymphocytes treated with low doses of this compound in vitro, low doses of the pesticide induced single-strand breaks in the DNA as assessed by the Comet assay. The pesticide caused an increase in comet tail length with increasing concentration, implicating genotoxicity in somatic cells.
Table 3: this compound-Induced DNA Damage in Mouse Organs (Comet Assay)
| Organ/Tissue | Observed DNA Damage |
| Brain | Significant increase |
| Spleen | Significant increase |
| Kidney | Significant increase |
| Bone Marrow | Significant increase |
| Liver | Significant increase |
| Lymphocytes | Significant increase |
Note: Data based on dose-dependent increase in Comet assay parameters (OTM, tail DNA %, tail length). nih.govresearchgate.netsci-hub.ru
Chromosomal Aberrations
Studies have investigated the potential of this compound to induce chromosomal aberrations. In Allium sativum (scallion) root meristem treated with various concentrations of this compound, chromosomal aberrations were recorded, ranging from abnormal metaphases (c-metaphases, disturbed spindles, vagrant metaphases) to abnormal anaphases (laggard chromosomes, chromosome breaks, multipolarities). The frequency of these aberrations reduced with increased pesticide concentration, which also led to a reduction in the mitotic index. An increase in the concentration of this compound insecticide in plants is known to increase the occurrence of chromosomal aberrations and reduce the mitotic index. smujo.id
In human lymphocytes treated with low doses of this compound in vitro, an increase in the frequency of chromosomal aberrations was observed and found to be significant. Karyotype analysis revealed more satellite associations and chromosomal breaks in this compound-treated samples. Aneuploidy was also recorded. The study suggests that conditions like aneuploidy could occur in humans, although these changes may induce certain disease conditions at the individual level and may not be inherited by the progeny.
Studies in mice have also investigated bone marrow chromosome aberrations following this compound exposure. While some results differed significantly from controls, bone marrow chromosome aberrations were not consistently dose, time, or route dependent in one study. nih.gov However, another cytogenetic study showed a substantial induction of micronucleated erythrocytes and chromosomal abnormalities in the bone marrow obtained from rats exposed to different doses of this compound. researchgate.net In vivo studies in rats with alpha-cypermethrin (B165848) did not increase chromosome aberrations or polyploidy in bone marrow cells at certain doses. inchem.org However, an EPA review of a study on zeta-cypermethrin (B1354587) in rat bone marrow concluded no evidence of structural chromosomal aberrations but noted that additional studies might be required as there was no firm evidence that the test material reached the target cells in the bone marrow in effective concentrations. epa.gov
Table 4: Observed Chromosomal Aberrations Induced by this compound
| Organism/Cell Type | Type of Aberrations Observed |
| Allium sativum root meristem | Abnormal metaphases (c-metaphases, disturbed spindles, vagrant metaphases), Abnormal anaphases (laggard chromosomes, chromosome breaks, multipolarities) |
| Human lymphocytes (in vitro) | Increased frequency of chromosomal aberrations, Satellite associations, Chromosomal breaks, Aneuploidy |
| Mouse bone marrow | Chromosomal aberrations (conflicting results across studies) researchgate.netnih.gov |
| Rat bone marrow | Micronucleated erythrocytes, Chromosomal abnormalities researchgate.net (Note: Some studies reported no increase) inchem.orgepa.gov |
Immunotoxicity Investigations
Studies have explored the impact of this compound on various aspects of the mammalian immune system, revealing its potential as an immunotoxic agent nih.govtanta.edu.egnih.gov.
Modulation of Immune Cell Activation and Cytokine Release
Research indicates that this compound can modulate the activation of immune cells and influence cytokine release. In vitro studies using human primary peripheral blood mononuclear cells (PBMCs) and THP-1 cells have shown that this compound can reduce responses to lipopolysaccharide (LPS)-induced immune cell activation nih.govmdpi.com. Specifically, this compound exposure has been observed to decrease LPS-induced release of inflammatory cytokines such as TNF-α and IL-8, as well as the expression of surface markers like CD54 and CD86 nih.govmdpi.com. Studies in mouse macrophage cell line RAW 264.7 also reported that this compound inhibited mRNA levels of pro-inflammatory cytokines including IL-1β, IL-6, CXCL-1, TNF-α, and IFN-γ, both with and without LPS stimulation mdpi.com. Furthermore, exposed greenhouse workers showed a significant decrease in plasma levels of IL-12p70, IFN-γ, IL-2, and IL-8 nih.govmdpi.com. Activation of microglia and astrocytes by this compound has been reported to generate pro-inflammatory cytokines like TNF-α and IL-1β, leading to increased levels of these cytokines ekb.eg.
Suppression of Humoral and Cell-Mediated Immune Responses
This compound has been shown to suppress both humoral and cell-mediated immune responses in various animal models nih.govnih.govtandfonline.comwho.int. Oral exposure in Wistar rats suppressed humoral immunity, as evidenced by reduced IgM-plaque-forming cells (PFC) following immunization with sheep red blood cells, and cellular immunity, indicated by a suppressed delayed-type hypersensitivity (DTH) reaction to keyhole limpet hemocyanin nih.gov. Dose-dependent reductions in humoral response have been reported in rabbits, with decreased serum antibody titers and reduced numbers of plaque-forming cells tanta.edu.egnih.gov. In rats, a significant dose-dependent decrease in DTH reaction was noticed following exposure . Subchronic exposure in rats significantly reduced antibody titer against sheep red blood cells and cell-mediated immunity tandfonline.com. Studies in mice and goats also revealed significant depression of cell-mediated immunity, and humoral immune response in goats tandfonline.com. This compound has been shown to inhibit the proliferation of mouse T and B cells in vitro tanta.edu.egjbino.com.
Impact on Leukocyte Counts and Spleen/Adrenal Weights
Exposure to this compound can lead to alterations in leukocyte counts and organ weights, particularly the spleen and adrenal glands. Studies in rats have reported significant leucopenia, a decrease in total leukocyte count, following this compound administration tanta.edu.egtandfonline.comwho.intjbino.com. A significant decrease in spleen weights and a significant increase in adrenal weights have been recorded in rats receiving higher doses nih.gov. Lymphocytopenia has also been observed in this compound-treated groups jbino.com. While some studies indicate a decrease in spleen weight, others have reported no significant change or even an increase depending on the dose and duration of exposure researchgate.netekb.egresearchgate.netekb.eg. Increased adrenal weights are consistent with observed depressed cellular immune responses .
Here is a summary of some findings on leukocyte counts and organ weights:
| Animal Model | Dose/Duration | Observed Effect | Source |
| Rats | 40 mg/kg on day 90 (oral) | Significant leucopenia | |
| Rats | 90 days exposure | Leucopenia, decrease in spleen weight, increase in adrenal weights | |
| Rats | Subchronic exposure (4 weeks) | Reduced total leukocyte count, lymphocyte count | tandfonline.com |
| Mice | 4 weeks (15 mg/kg body wt orally) | Significant reduction in total leukocyte count, lymphocytopenia | jbino.com |
| Rats | 30 days exposure | Significant decreases in total leukocytic count | ekb.eg |
| Rats | 28 days (various doses) | Lower kidney weight, liver weight, higher relative brain weight | mdpi.com |
| Rats | 4 weeks | Spleen weight decreased, kidneys increased, thyroid and adrenal increased | researchgate.net |
| Sheep | 63 consecutive days (6 and 12 mg/kg b.wt/day orally) | Significant increase in liver and spleen weights, no effect on kidneys, brain, heart, testes | ekb.eg |
Hepatotoxicity and Renal Toxicity Research
This compound has been associated with toxic effects on the liver and kidneys mdpi.comresearchgate.netnih.govnih.govemanresearch.orgtandfonline.commedicine.dp.ua. The liver, being a primary site for pesticide metabolism, is particularly susceptible to damage tandfonline.comscirp.org. Studies have reported significant histopathological damage to liver tissue, including leucocytic infiltration, hydropic alterations, ballooning degeneration, and focal lytic necrosis, following this compound exposure theprofesional.com. Elevated levels of liver enzymes such as AST, ALT, and ALP have been observed, indicating hepatic injury and altered function ekb.egemanresearch.orgtandfonline.com. Oxidative stress, induced by the generation of reactive oxygen species (ROS) during this compound metabolism, is considered a significant mechanism contributing to hepatotoxicity mdpi.comtandfonline.comscirp.orgtheprofesional.com. This oxidative stress can lead to lipid peroxidation and depletion of antioxidants in the liver scirp.org.
Regarding renal toxicity, this compound has been shown to cause significant histopathological damage to the renal proximal and distal tubules in rats researchgate.netnih.gov. Ultrastructural damage, including alterations in the dimensions of the nucleus and mitochondria, has been observed in renal cells researchgate.netnih.gov. Studies in humans have also indicated that exposure to alpha-cypermethrin can lead to elevated levels of kidney function markers such as urea (B33335) and creatinine (B1669602) emanresearch.org. The intensity of nephrotoxicity has been shown to correlate with the dose of oral administration researchgate.netnih.gov. Changes in kidney weight have also been reported in animal studies, although findings can vary depending on the specific study design and dosage mdpi.comresearchgate.net.
Here is a summary of some findings on hepatotoxicity and renal toxicity:
| Organ | Animal Model | Observed Effects | Source |
| Liver | Rats | Increased serum AST, ALT, ALP; oxidative stress; inflammation; histopathological changes (leucocytic infiltration, ballooning degeneration, focal necrosis) | ekb.egemanresearch.orgtandfonline.commedicine.dp.uascirp.orgtheprofesional.com |
| Liver | Mice | Significant reduction in liver weight | mdpi.com |
| Liver | Sheep | Significant increase in liver weight, increased AST and ALT activities, decreased LDH activity | ekb.eg |
| Liver | Rabbits | High levels of LFT and histopathological lesions | tandfonline.com |
| Kidneys | Rats | Increased plasma creatinine; significant histopathological damage to renal proximal and distal tubules; ultrastructural damage | researchgate.netnih.gov |
| Kidneys | Rats | Elevated urea and creatinine levels | emanresearch.org |
| Kidneys | Mice | Significant reduction in kidney weight | mdpi.com |
| Kidneys | Rats | Increased kidney weight | researchgate.net |
V. Human Exposure Assessment and Health Risk Characterization
Occupational Exposure Routes and Levels
Occupational exposure to cypermethrin (B145020) primarily affects individuals involved in its manufacturing, agricultural application, and pest control activities. The main routes of exposure in these settings are dermal contact and inhalation. inchem.orgresearchgate.net
Dermal Exposure Assessment in Agricultural and Industrial Settings
Dermal exposure is considered the predominant route for occupational exposure to pyrethroids like this compound. inchem.org Studies assessing dermal exposure in agricultural workers during activities such as mixing/loading and application have shown varying levels of contamination on different body parts. researchgate.net For instance, during the application of this compound in a field setting, the rate of potential dermal exposure ranged from 28.1 to 58.8 mg/h. The most exposed areas were typically the legs (thigh and shin) and upper arms for females, and the thigh and hands for males. researchgate.net One study indicated that females experienced higher dermal exposure than males during application. researchgate.net
In manufacturing settings, assessing dermal exposure can be challenging, but studies using methods like workplace environmental sampling and analysis of glove contamination have indicated potential exposure pathways. nih.gov
Inhalational Exposure Assessment in Occupational Environments
Inhalational exposure is generally considered less significant than dermal exposure in occupational settings, particularly for non-volatile insecticides like this compound. inchem.orgwikipedia.org However, inhalation can become more likely in confined spaces. inchem.org Assessments using personal air monitors have been conducted to measure respiratory exposure. researchgate.net In some agricultural application scenarios, no exposure was detected through respiratory monitoring. researchgate.net Long-term exposure due to inhalation in indoor settings, such as where this compound is used as a termiticide, is considered negligible due to its extremely low vapor pressure. epa.gov
General Population Exposure Routes
The general population can be exposed to this compound through several pathways, primarily through diet, indoor residential use, and contaminated water sources. nhmrc.gov.autandfonline.com
Dietary Exposure through Contaminated Food Products
Dietary intake is a main source of chronic exposure to pesticides for the general population. nih.govresearchgate.net this compound is used on a variety of crops, including fruits, vegetables, and grains, as well as in beef cattle production, leading to potential residues in food commodities. nih.govbrill.com Studies have detected this compound residues in vegetable and fruit samples, as well as in beef cattle samples. nih.gov For example, in one study, this compound residues above the limit of detection were found in 4.0% of vegetable samples and 1.2% of fruit samples tested. nih.gov Residues in beef cattle samples were reported in 2.3% of those tested. nih.gov Residue levels in food produced according to good agricultural practice are generally low. nhmrc.gov.au
Indoor Exposure from Residential Applications (e.g., Foggers)
Indoor use of this compound in consumer products, such as total release foggers, can lead to residential exposure. nhmrc.gov.aunih.govtandfonline.com These foggers discharge insecticide that settles on surfaces, creating residues. tandfonline.com Studies have investigated the magnitude and distribution of this compound residues following the use of indoor foggers. nih.govtandfonline.comresearchgate.net Surface residue levels can be affected by room size and distance from the fogger. nih.govtandfonline.com Air levels can also be elevated shortly after fogger use, with one study reporting levels as high as 30 µg/m³ after 4.5 hours, although these levels declined significantly within 24 hours. tandfonline.com The availability of surface residues for transfer can vary depending on the surface material, with nylon carpet showing lower availability compared to tile, wood, and linoleum. nih.govtandfonline.com
Exposure through Contaminated Water Sources
This compound can enter water bodies through various routes, including agricultural runoff, spray drift, and industrial or domestic wastewater discharges. environment-agency.gov.ukaimspress.com While this compound has low aqueous solubility and is not highly persistent in water systems under daylight conditions, it can be highly toxic to aquatic life. environment-agency.gov.ukherts.ac.uk Contamination of source waters used for drinking water supplies is a potential, though generally low, source of exposure for the general population, assuming good water quality management practices are in place. nhmrc.gov.au Studies have detected this compound in surface water, particularly after rainfall events in agricultural areas. aimspress.com It has also been detected in the effluents of wastewater treatment works. environment-agency.gov.uk
Compound Names and PubChem CIDs:
Biomarkers of Exposure and Effect in Human Populations
Biomonitoring plays a crucial role in assessing human exposure to pypermethrin by quantifying the presence of the parent compound or its metabolites in biological samples such as urine and blood. Key urinary biomarkers for this compound exposure include 3-phenoxybenzoic acid (3-PBA) and cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis- and trans-DCCA). 3-PBA is a common metabolite shared by several pyrethroid insecticides, while cis-DCCA is a more specific biomarker for exposure to alpha-cypermethrin (B165848), permethrin (B1679614), and cyfluthrin. escholarship.orgmdpi.com
Studies have utilized these biomarkers to quantify occupational and general population exposure. For instance, a study characterizing occupational exposure to alpha-cypermethrin in Egyptian agricultural workers (n=37) measured daily spot urine specimens for 3-PBA and cis-DCCA. Prior to alpha-cypermethrin application, median urinary levels of 3-PBA were higher (4.59 nmol/g creatinine) than cis-DCCA (0.33 nmol/g creatinine), indicating low background pyrethroid exposure. During the application period, median urinary levels of both biomarkers increased significantly (13.44 nmol 3-PBA/g creatinine (B1669602) and 7.76 nmol cis-DCCA/g creatinine), with ranges demonstrating a wide variation in worker exposure (2.3–93.96 nmol 3-PBA/g creatinine and 0.09–90.94 nmol cis-DCCA/g creatinine). escholarship.orgnih.gov Pesticide applicators exhibited greater exposures compared to supporting workers. escholarship.orgnih.gov Urinary concentrations of cis-DCCA and 3-PBA remained elevated 7–11 days after spraying ceased, relative to baseline levels. escholarship.orgnih.gov
Interactive Table 1: Urinary Biomarker Levels in Egyptian Agricultural Workers Exposed to Alpha-Cypermethrin escholarship.orgnih.gov
| Biomarker | Exposure Period | Median Urinary Level (nmol/g creatinine) | Range (nmol/g creatinine) |
| 3-PBA | Pre-application | 4.59 | Not specified |
| cis-DCCA | Pre-application | 0.33 | Not specified |
| 3-PBA | During application | 13.44 | 2.3 – 93.96 |
| cis-DCCA | During application | 7.76 | 0.09 – 90.94 |
| 3-PBA | Post-application (7-11 days) | Elevated compared to baseline | Not specified |
| cis-DCCA | Post-application (7-11 days) | Elevated compared to baseline | Not specified |
Epidemiological Studies of this compound Exposure and Health Outcomes
Neurological Disorders and Symptoms (e.g., Tremors, Motor Incoordination)
The nervous system is considered a primary target of pyrethroid toxicity based on animal studies. cdc.gov Epidemiological studies and human reports have described neurological symptoms following this compound exposure. In a review of acute pyrethroid poisoning cases (including this compound, fenvalerate, and deltamethrin), dizziness was reported in 60.6%, headache in 44.5%, and fatigue in 26% of 573 cases. inchem.org Accidental introduction of this compound into an office building's air conditioning system led to complaints of dizziness, headache, and vertigo among occupants. inchem.org Occupational pyrethroid exposure has been widely associated with paresthesia, described as tingling, burning, stinging, numbness, and itching sensations. cdc.gov
Recent epidemiological studies and animal research have suggested a potential link between developmental exposure to pyrethroid pesticides and neurodevelopmental disorders (NDDs), including attention deficit hyperactivity disorder (ADHD), autism spectrum disorder (ASD), and developmental delay (DD). researchgate.netnih.gov However, a review of pyrethroid epidemiology noted that none of the 61 studies evaluated (published between 2000 and 2016) demonstrated strong quality across all assessment elements, and the observed effects were not always concordant with toxicological findings in animals. tandfonline.com
Reproductive Health Impacts (e.g., Semen Quality, Hormonal Alterations)
Research suggests that some pyrethroid compounds, including this compound, may interfere with the endocrine system and potentially act as endocrine disruptors. researchgate.netbonoi.org This interference could impact reproductive function by altering the synthesis, secretion, transport, binding, action, or elimination of natural hormones. researchgate.net
Epidemiological data have shown an increase in male reproductive tract issues globally, including a decline in sperm quality. researchgate.net While some studies in China have reported associations between higher urinary levels of 3-PBA (a common pyrethroid metabolite) and reduced sperm concentrations and increased luteinizing hormone levels, other studies from different regions have not found such associations with outcomes like autism spectrum disorder or asthma. tandfonline.com
Experimental studies on animals have indicated that this compound exposure can negatively affect male reproduction, leading to reduced sperm counts, decreased fertility, and alterations in hormone levels such as testosterone (B1683101), luteinizing hormone, and follicle-stimulating hormone. bonoi.orgnih.gov Structural and morphological changes in seminiferous tubules, germ cells, and sperm have also been reported in animal studies. researchgate.net However, a review notes that scientists currently lack sufficient data from human work-related or accidental poisonings, or epidemiological studies, to definitively conclude whether this compound is likely to cause reproductive problems or birth defects in humans. orst.edu
Immunological Alterations
The potential for pyrethroids to cause immunological alterations has been explored in both animal and human studies. Some animal studies have indicated immunosuppression following this compound exposure, particularly at higher doses. ekb.egnih.gov These effects in animals have included decreases in humoral and cellular immune responses and changes in immune cell populations. ekb.egnih.gov
Cardiovascular Effects
While neurotoxic effects are the most well-documented outcome of acute pyrethroid poisoning, cardiovascular effects have also been reported in some cases. Palpitation was reported in 13.1% of 573 cases of acute pyrethroid poisoning involving oral, inhalational, and dermal exposure to this compound, deltamethrin (B41696), or fenvalerate. inchem.org Electrocardiogram (ECG) changes, including ST and T wave alterations, sinus tachycardia, ventricular ectopics, and rarely sinus bradycardia, were observed in some patients, with these changes typically resolving over 2-14 days. inchem.org
More recent epidemiological studies have begun to investigate the association between pesticide exposures and cardiovascular disease risk. A cross-sectional study including 2291 participants explored the link between mixed pesticide exposure and 10-year atherosclerotic cardiovascular disease (ASCVD) risk. This study indicated that single pesticide exposures, including this compound, might increase the 10-year ASCVD risk. nih.gov The study also suggested a linear relationship between total mixed pesticide exposure and high 10-year ASCVD risk. nih.gov
Risk Assessment Methodologies and Models
Human health risk assessment for pesticides like this compound typically involves several steps: hazard assessment, exposure assessment, and risk characterization. who.int Hazard assessment identifies potential toxic effects and the dose or exposure levels at which these effects may occur, as well as levels below which no adverse effects are observed. who.int Exposure assessment estimates the levels of contact humans have with the substance through various pathways, including dietary (food and drinking water), occupational, and residential exposures. who.intregulations.gov Risk characterization combines the hazard and exposure assessments to estimate the potential for adverse health effects in exposed populations. who.int
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) employ specific methodologies and models for conducting risk assessments for this compound. For dietary exposure assessment, models utilize food consumption data and estimated or actual pesticide residue levels in food and drinking water. regulations.govfederalregister.gov Screening level water exposure models are used for assessing dietary exposure from drinking water. federalregister.gov Occupational and residential exposure assessments consider various routes, including dermal, inhalation, and incidental oral exposure. regulations.govtandfonline.comepa.govnih.gov
Risk is often characterized using metrics such as the Margin of Safety (MOS) or Hazard Quotient (HQ). mdpi.comtandfonline.comnih.gov The MOS is typically calculated as the ratio of a point of departure (e.g., a No Observed Adverse Effect Level - NOAEL) from toxicological studies to the estimated human exposure dose. An MOS greater than a certain value (often 100, accounting for interspecies and intraspecies variability) is generally considered to indicate a low risk. The HQ is the ratio of the estimated exposure to a reference dose (RfD). An HQ greater than 1 typically indicates a potential risk concern.
Specific models used in this compound risk assessment can include those for estimating potential dermal and respiratory exposure during occupational activities, such as pesticide application in agricultural fields. tandfonline.comnih.gov These models may incorporate measurements of exposure on different body parts and through inhalation. nih.gov
Physiologically based kinetic (PBK) models and high-throughput models are also being utilized to enhance the understanding of human health risks associated with pyrethroid exposures. mdpi.com These models can help predict the time course of pyrethroids and their metabolites in the body and reconstruct absorbed doses from biomonitoring data. mdpi.complos.org The Margin of Exposure (MOE) and Margin of Internal Exposure (MOIE) approaches, based on estimated daily oral intake and internal dose metrics, are quantitative tools used in risk assessment. mdpi.com
Interactive Table 2: Risk Assessment Metrics in an Occupational this compound Exposure Study nih.gov
| Metric | Range of Values (Applicators) | Interpretation |
| Potential Dermal Exposure (PDE) | 28.1 to 58.8 mg/h | Estimated amount of pesticide contacting the skin per hour |
| Absorbable Quantity of Exposure (AQE) | Not specified | Estimated amount of pesticide absorbed into the body |
| Margin of Safety (MOS) | Varied (e.g., < 1 in one trial) | MOS < 1 indicates potential risk concern |
| Safe Work Time | 3.61 h to 9.69 h | Estimated duration workers can safely perform tasks |
Benchmark Dose (BMD) Analysis in Risk Assessment
Benchmark Dose (BMD) analysis is a statistical approach used in risk assessment to determine a point of departure (POD) from dose-response data. who.intclinmedjournals.org Unlike the traditional No Observed Adverse Effect Level (NOAEL), BMD analysis utilizes the entire dose-response curve to estimate a dose associated with a specified low level of adverse response, known as the benchmark response (BMR). who.intclinmedjournals.org The lower bound of the confidence interval for the BMD (BMDL) is often used as a conservative POD for risk calculations. who.int
For this compound and its isomers (alpha-cypermethrin and zeta-cypermethrin), BMD analysis has been employed to assess toxicological endpoints, particularly neurotoxicity, which is identified as the most sensitive effect. regulations.govfederalregister.gov Studies have utilized BMD modeling to assess points of departure for this compound and alpha-cypermethrin, with results similar to those obtained using traditional NOAEL approaches. regulations.gov For instance, the US EPA has used BMD analysis, specifically the benchmark dose lower bound (BMDL1SD), for continuous endpoints, as suggested in their BMD guidance. who.int This approach has been applied to data from acute neurotoxicity studies in rats to assess exposure and risk for various scenarios, including dietary, non-occupational, and occupational exposures. who.int
Margin of Safety (MOS) Calculations
The Margin of Safety (MOS) is a risk assessment tool used to compare a point of departure (POD) from toxicological studies to an estimate of human exposure. federalregister.govfederalregister.gov It is calculated by dividing the POD (e.g., a NOAEL or BMDL) by the estimated exposure dose. A MOS greater than a predetermined level of concern (LOC), typically 100, indicates that the estimated exposure is unlikely to pose a significant health risk. federalregister.gov
MOS calculations are performed for various exposure scenarios to characterize the potential risk associated with this compound. For occupational exposure during activities such as applying this compound in agricultural settings, MOS values are calculated based on estimated dermal and inhalation exposures and relevant toxicological endpoints. nih.govresearchgate.net Studies assessing applicator exposure during mandarin field treatments with this compound have calculated MOS values, and in most cases, these values were greater than 1, suggesting a low possibility of risk, although one trial indicated a potential risk with a MOS less than 1. nih.govresearchgate.net For residential exposure scenarios, aggregate MOS values are calculated by combining existing residential uses with background dietary exposure. For children, an aggregate MOS of 140 has been reported, which is greater than the LOC of 100, indicating that short-term aggregate risk estimates are not of concern. regulations.gov
Acceptable Daily Intake (ADI) and Acute Reference Dose (aRfD) Derivation
The Acceptable Daily Intake (ADI) and Acute Reference Dose (aRfD) are key toxicological reference values used in dietary risk assessment. The ADI represents an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be ingested daily over a lifetime without appreciable health risk. The aRfD represents an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be ingested in a single day or over a short period without appreciable health risk. who.inteuropa.eu
These values are typically derived by applying uncertainty factors (also known as safety factors) to a POD, such as a NOAEL or BMDL, obtained from toxicological studies. who.intwho.intfederalregister.gov The uncertainty factors account for interspecies extrapolation (to account for potential differences between animals and humans), intraspecies variability (to account for sensitive individuals within the human population), and other factors such as the quality of the database or the nature of the toxicity. who.intfederalregister.gov
For this compound, the ADI and aRfD have been established by regulatory bodies based on comprehensive toxicological evaluations. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and national authorities like the US EPA and the Food Safety Commission of Japan (FSCJ) have derived these values. who.intnih.govnhmrc.gov.aufao.orgfsc.go.jp
According to evaluations, an ADI of 0.02 mg/kg body weight (bw) per day for this compound has been established based on a POD from subchronic and chronic studies in rats and dogs, applying an uncertainty factor of 100. who.intfao.org Another source indicates an ADI of 0.05 mg/kg bw based on a NOEL of 5 mg/kg bw/day from a 2-year rat study, with a safety factor of 100. nhmrc.gov.au The lowest NOAEL obtained across studies for this compound and its isomers has been identified as 2.25 mg/kg bw/day from a 13-week subacute toxicity study of alpha-cypermethrin in dogs, leading to an ADI of 0.022 mg/kg bw/day with a safety factor of 100. fsc.go.jp
The aRfD for this compound has been set based on acute toxicity studies, particularly those evaluating neurotoxicity. An aRfD of 0.04 mg/kg bw has been estimated by JMPR based on a NOAEL from an acute neurotoxicity study in rats, applying an uncertainty factor of 100. who.intfao.org The US EPA has selected an aRfD of 0.07 mg/kg bw/day based on findings in an acute neurotoxicity study in rats, considering it the most robust data set for assessing acute toxicity. who.int The lowest NOAEL for acute effects has been reported as 4 mg/kg bw from an acute neurotoxicity study in rats, resulting in an aRfD of 0.04 mg/kg bw with a safety factor of 100. fsc.go.jp
Table 1: this compound Toxicological Reference Values
| Reference Value | Value (mg/kg bw/day) | Basis (POD) | Uncertainty/Safety Factor | Source |
| ADI | 0.02 | Subchronic/Chronic studies (rats, dogs) | 100 | JMPR who.intfao.org |
| ADI | 0.05 | NOEL: 5 mg/kg bw/day (2-year rat study) | 100 | NHMRC nhmrc.gov.au |
| ADI | 0.022 | Lowest NOAEL: 2.25 mg/kg bw/day (13-week dog study) | 100 | FSCJ fsc.go.jp |
| aRfD | 0.04 | NOAEL: 4 mg/kg bw (acute neurotoxicity, rat) | 100 | JMPR who.intfao.org |
| aRfD | 0.07 | Acute neurotoxicity study (rat) | Not explicitly stated | US EPA who.int |
| aRfD | 0.04 | Lowest NOAEL: 4 mg/kg bw (acute neurotoxicity, rat) | 100 | FSCJ fsc.go.jp |
Developmental Neurotoxicity (DNT) Study Findings and NOAEL Determination
Developmental neurotoxicity (DNT) studies are crucial for evaluating the potential of a substance to cause adverse effects on the developing nervous system. These studies typically involve exposing pregnant animals and their offspring to the substance and assessing neurodevelopmental endpoints. The No Observed Adverse Effect Level (NOAEL) in a DNT study is the highest dose level at which no statistically significant adverse effects on neurodevelopment are observed. federalregister.gov
DNT studies have been conducted for this compound and its isomers to assess their potential to induce developmental neurotoxicity. One such study with zeta-cypermethrin (B1354587) in rats found that zeta-cypermethrin was not considered a developmental neurotoxicant. epa.govnih.gov In this study, the maternal NOAEL was 17.4 mg/kg/day (the highest dose tested), while the offspring LOAEL was 17.4 mg/kg/day, based on decreased body weights, altered motor activity, and changes in brain morphometrics. epa.gov Consequently, the offspring NOAEL was determined to be 7.4 mg/kg/day. epa.gov
Another DNT study mentioned in the context of this compound risk assessment identified a developmental NOAEL of 15 mg/kg bw per day based on functional observation battery (FOB) changes and testes/epididymis alterations. nih.gov While some sources suggest that this compound is not a developmental/reproductive toxicant and that offspring toxicity is observed at levels causing parental systemic toxicity, DNT study findings remain important for establishing sensitive endpoints for risk assessment. regulations.gov The offspring NOAEL derived from DNT studies, sometimes calculated based on internal exposure data, is considered conservative for risk assessment, including for vulnerable populations like infants and children. nih.gov
Vi. Remediation and Mitigation Strategies for Cypermethrin Contamination
Bioremediation Approaches
Bioremediation leverages the metabolic capabilities of microorganisms to transform or degrade pollutants into less harmful substances. ekb.egui.ac.idbohrium.comfrontiersin.org This approach is particularly attractive for cypermethrin (B145020) due to its potential to detoxify the compound in various environmental matrices. neptjournal.comekb.egui.ac.id
Microbial Degradation (Bacterial and Fungal Strains)
Numerous studies have demonstrated the ability of diverse bacterial and fungal strains to effectively degrade this compound in both liquid cultures and contaminated soils. neptjournal.comfrontiersin.org These microorganisms can utilize this compound as a primary carbon source or degrade it co-metabolically. frontiersin.org
The isolation of this compound-degrading microorganisms typically involves enrichment techniques using samples from contaminated environments such as agricultural soils, wastewater sludge, and pesticide production sites. rjpbcs.comresearchgate.netnih.govscholaris.ca These samples are cultured in minimal media supplemented with this compound as the sole carbon source, allowing for the selection and isolation of adapted strains. rjpbcs.com
Characterization of isolated strains is performed through a combination of morphological, physiological, biochemical, and molecular techniques, including 16S rRNA gene sequence analysis for bacteria. ekb.egresearchgate.netnih.gov This allows for the identification of potent degrading strains and the understanding of their growth characteristics and optimal conditions for this compound degradation. rjpbcs.comnih.gov
Several bacterial genera have been identified as effective this compound degraders, including Pseudomonas, Bacillus, Serratia, Streptomyces, Ochrobactrum, Micrococcus, Sphingomonas, Acinetobacter, Raoultella, and Brevibacterium. neptjournal.comekb.egrjpbcs.comui.ac.idresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com Fungal strains from genera like Aspergillus, Candida, and Trichoderma have also shown significant this compound degradation capabilities. neptjournal.comfrontiersin.orgbenthamdirect.com
Research findings highlight the varying degradation efficiencies among different strains and under different conditions. For instance, Ochrobactrum intermedium strain SP9 isolated from petroleum-contaminated soil achieved a degradation rate of 69.1% within 8 days at optimal conditions of 35°C and pH 7.0. ekb.eg Another study reported that Streptomyces sp. strain HU-S-01 could degrade approximately 90% of this compound within 24 hours at 26-28°C and pH 7.5. scholaris.ca Bacillus subtilis strain 1D was reported to completely degrade this compound within 15 days under laboratory conditions. neptjournal.com
Table 1: Examples of this compound-Degrading Microorganisms and Degradation Rates
| Microorganism | Type | Source of Isolation | Initial this compound Concentration | Degradation Rate | Time | Optimal Conditions (if reported) | Reference |
| Ochrobactrum intermedium SP9 | Bacterium | Petroleum Contaminated Soil | Not specified | 69.1% | 8 days | 35°C, pH 7.0 | ekb.eg |
| Streptomyces sp. HU-S-01 | Bacterium | Wastewater Sludge | 50 mg/L | 100% | 30 hours | 26-28°C, pH 7.5 | scholaris.ca |
| Bacillus subtilis strain 1D | Bacterium | Not specified | Not specified | 100% | 15 days | Not specified | neptjournal.com |
| Catellibacterium sp. strain CC5 | Bacterium | Polluted Soil | 100 mg/mL | 97% | 7 days | 30°C, pH 7 | neptjournal.com |
| Bacillus cereus AKAD 3-1 | Bacterium | Not specified | 50 mg/L | 88.1% | Not specified | Not specified | researchgate.net |
| Pseudomonas alcaligenes | Bacterium | Contaminated Soil | 100 mg/L | 46-75% | Not specified | Not specified | ui.ac.id |
| Bacillus amyloliquenfaciens | Bacterium | Contaminated Soil | 100 mg/L | 46-75% | Not specified | Not specified | ui.ac.id |
| Pseudomonas aeruginosa | Bacterium | Contaminated Soil | 100 mg/L | 46-75% | Not specified | Not specified | ui.ac.id |
The microbial degradation of this compound primarily initiates through the enzymatic hydrolysis of the ester bond, a reaction commonly catalyzed by esterases or carboxylesterases. researchgate.netfrontiersin.orgnih.govethz.ch This hydrolysis cleaves the this compound molecule into two main metabolites: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate and cyano-3-phenoxybenzyl alcohol. ethz.ch The latter product is unstable and undergoes non-enzymatic elimination of hydrogen cyanide (HCN) to form 3-phenoxybenzaldehyde. ethz.ch
Further degradation of these primary metabolites occurs through various enzymatic pathways. 3-phenoxybenzoic acid (3-PBA), often formed from the oxidation of 3-phenoxybenzaldehyde, is a common intermediate and can be further metabolized by enzymes like 3-PBA dioxygenase, leading to ring cleavage. ekb.egbohrium.combenthamdirect.comnih.govfrontiersin.orgscholaris.caethz.ch Phenol (B47542) hydroxylase and catechol-1,2 dioxygenase are examples of enzymes involved in the downstream degradation of aromatic intermediates like phenol and protocatechuate, which can be products of 3-PBA metabolism. ekb.egresearchgate.netnih.gov Studies have identified several intermediate metabolites during this compound degradation, indicating sequential breakdown processes involving hydrolysis, diaryl linkage cleavage, and subsequent metabolic steps. researchgate.netcapes.gov.br
The use of microbial consortia, or a mixture of different microbial strains, has shown enhanced efficiency and stability in degrading complex pollutants like this compound compared to using single isolates. ui.ac.idfrontiersin.orgcapes.gov.brfrontiersin.org Consortia can leverage the complementary metabolic capabilities of different microorganisms, where one strain may degrade the parent compound into metabolites that can then be further degraded by other strains in the consortium, leading to more complete mineralization. frontiersin.orgfrontiersin.org
Research has demonstrated the effectiveness of various bacterial consortia in accelerating this compound degradation. A consortium comprising Streptomyces sp. and Bacillus licheniformis showed a high degradation capacity for β-cypermethrin, removing 88.3% within 72 hours. frontiersin.org Another study utilizing a binary bacterial consortium of Bacillus thuringiensis strain SG4 and Bacillus sp. strain SG2 achieved 91.3% degradation of this compound when immobilized, with a half-life of 4.3 days. capes.gov.br A highly efficient consortium acclimated from contaminated soil, consisting of Rhodococcus sp. JQ-L and Comamonas sp. A-3, was reported to completely mineralize this compound. frontiersin.org These findings highlight the potential of microbial consortia for effective bioremediation of this compound-contaminated environments. capes.gov.brfrontiersin.org
Table 2: Examples of Microbial Consortia for this compound Degradation
| Microbial Consortium | Composition | Degradation Efficiency | Time | Notes | Reference |
| Consortium 1 | Streptomyces sp. and Bacillus licheniformis | 88.3% (β-cypermethrin) | 72 hours | High degradation capacity | frontiersin.org |
| Binary Bacterial Consortium (SG4 and SG2) | Bacillus thuringiensis strain SG4 and Bacillus sp. strain SG2 | 91.3% | Not specified | Enhanced degradation when immobilized | capes.gov.br |
| Consortium (JQ-L and A-3) | Rhodococcus sp. JQ-L and Comamonas sp. A-3 | Complete mineralization | Not specified | Highly efficient | frontiersin.org |
| Consortium C3 | Lactobacillus plantarum, Lactobacillus rhamnosus, and Bacillus shackletonii | Efficient degradation | Not specified | Also degrades chlorpyrifos (B1668852) and glyphosate | researchgate.net |
Enzymatic Pathways of Microbial Degradation
Phytoremediation Techniques
Phytoremediation is an eco-friendly approach that utilizes plants to remove, contain, or degrade environmental contaminants. cabidigitallibrary.orgupm.edu.mysemanticscholar.orgdeswater.com Plants can play a role in the remediation of this compound-contaminated soil and water through various mechanisms, including uptake, translocation, and potential plant-assisted microbial degradation in the rhizosphere. semanticscholar.org
Plants can take up this compound from the soil or water through their roots. cabidigitallibrary.orgupm.edu.mysemanticscholar.org Once absorbed, the movement of this compound within the plant (translocation) can occur, primarily through the xylem, which is the vascular tissue responsible for transporting water and nutrients from the roots to the rest of the plant. dokumen.pubacs.orgmdpi.com However, this compound is generally considered to have limited mobility in plants compared to systemic pesticides. dokumen.pubacs.org
Studies have investigated the uptake and translocation of this compound in various plant species. Plantago major and tomato plants have shown the ability to accumulate significant amounts of this compound in their tissues, with higher concentrations often observed in the roots compared to the shoots or leaves. cabidigitallibrary.orgsemanticscholar.orgresearchgate.net Research indicates that Plantago major is more effective than tomato in taking up this compound from contaminated soil. semanticscholar.org
Aquatic plants also demonstrate potential for phytoremediation of this compound in water. Azolla microphylla and Salvinia cucullata have been shown to accumulate this compound in their tissues. upm.edu.my Azolla microphylla exhibited higher bioconcentration factors for this compound, suggesting its suitability for phytoremediation in aquatic environments. upm.edu.my
The uptake and translocation of this compound in plants can be influenced by factors such as plant species, soil properties, and the presence of surfactants. cabidigitallibrary.orgmdpi.com For example, the addition of silicon dioxide has been shown to enhance the uptake and translocation of this compound in Plantago major. cabidigitallibrary.org While plants can accumulate this compound, microbial degradation in the rhizosphere (the area around plant roots) can also play a significant role in reducing this compound concentrations in contaminated soil. semanticscholar.org
Table 3: this compound Half-Life in Soil with Plantago major and Surfactants
| Treatment | This compound Half-Life (t₁/₂) | Reference |
| Sterilized Soil | 24.8 days | cabidigitallibrary.org |
| Soil with Plantago major alone | 10.0 days | cabidigitallibrary.org |
| Soil with Plantago major + SiO₂ | 6.41 days | cabidigitallibrary.org |
| Soil + PM + Tomato | 6.81 days | semanticscholar.org |
| Soil with Tomato alone | 12.7 days | semanticscholar.org |
The data in Table 3 illustrates how the presence of Plantago major, particularly in combination with silicon dioxide, can significantly reduce the half-life of this compound in soil, indicating enhanced removal or degradation compared to sterilized soil or soil with tomato alone. cabidigitallibrary.orgsemanticscholar.org
Enhancement of Phytoremediation with Surfactants
Phytoremediation, an eco-friendly approach utilizing plants to reduce soil contamination, can be enhanced by the addition of surfactants. Surfactants can increase the solubility of hydrophobic compounds like this compound, making them more available for plant uptake and degradation researchgate.netcabidigitallibrary.orghnu.edu.cn.
Research has investigated the effectiveness of different surfactants in facilitating this compound removal from contaminated soil by plants. In a pot experiment using Plantago major, four surfactants were tested: liquid silicon dioxide (SiO₂), 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPßCD), humic acid (HA), and Tween 80 researchgate.netcabidigitallibrary.org. The soil was contaminated with this compound at a concentration of 10 µg g⁻¹. researchgate.netcabidigitallibrary.org.
The study found that amending the soil with Plantago major and SiO₂ significantly reduced the amount of this compound in the soil and increased its concentration in plant roots and leaves researchgate.netcabidigitallibrary.org. The half-life of this compound in soil with Plantago major alone was 10.0 days, while in soil amended with Plantago major and SiO₂, the half-life was reduced to 6.41 days researchgate.netcabidigitallibrary.org. Sterilized soil had the longest this compound half-life at 24.8 days researchgate.netcabidigitallibrary.org. Although in vitro experiments showed HPßCD to be the most efficient surfactant for eliminating this compound from soil, the greenhouse experiment demonstrated that SiO₂ was more effective in removing significant amounts of this compound from contaminated soil when combined with Plantago major researchgate.netcabidigitallibrary.org.
These findings suggest that the integration of SiO₂ and Plantago major is a promising treatment for minimizing contaminant content in this compound-contaminated soil researchgate.netcabidigitallibrary.org.
Rhizoremediation: Plant-Microbe Interactions for Degradation
Rhizoremediation leverages the synergistic interactions between plants and the microorganisms residing in their rhizosphere (the soil region influenced by plant roots) to enhance the degradation of contaminants nih.govresearchgate.net. This approach offers a potentially inexpensive method for remediating pyrethroid-contaminated soil nih.gov. Plant root exudates stimulate the growth and activity of soil microbial communities, which can lead to increased degradation of pollutants researchgate.net.
Studies have investigated the potential of specific plant-microbe interactions for this compound degradation. For instance, research aimed to establish an effective remediation method using plants with a degradative rhizosphere and to isolate naturally occurring rhizosphere-associated degraders nih.gov. In one study, the remediation efficacy of Pennisetum pedicellatum was evaluated in a greenhouse pot culture using potting soil amended with this compound at concentrations ranging from 10 to 100 mg/kg nih.govijcmas.com. The total proportion of this compound degraders was found to be higher in the rhizosphere soil compared to the bulk soil nih.gov.
A this compound-degrading strain associated with the rhizosphere of Pennisetum pedicellatum, capable of surviving at higher concentrations of this compound, was identified as Stenotrophomonas maltophilia MHF ENV 22 nih.gov. Bioremediation data for this compound by this strain showed significant degradation percentages within specific timeframes and concentrations nih.gov.
| This compound Concentration (mg/kg) | Time Period (h) | Degradation Percentage (%) |
| 25 | 72 | 100 |
| 50 | 24 | 50 |
| 100 | 192 | 58 |
| 100 | 7 days | 94.7 (by potential degrader) ijcmas.com |
This indicates the potential of Stenotrophomonas maltophilia MHF ENV 22 for effective this compound degradation nih.gov. Rhizoremediation strategies hold significant importance for reducing this compound residues to levels permissible in the environment nih.gov.
Advanced Oxidation Processes (AOPs) for Water Treatment (e.g., Ozonation)
Advanced Oxidation Processes (AOPs) are effective chemical procedures for treating water contaminated with various organic pollutants, including pesticides like this compound socialscienceresearch.orgiwaponline.com. AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can degrade persistent organic compounds iwaponline.commdpi.com. Ozonation is one such AOP that utilizes ozone (O₃) as a powerful oxidant socialscienceresearch.orgiwaponline.com.
Ozone can modify the chemical structure of pesticides, leading to the creation of derived by-products socialscienceresearch.org. The efficacy of ozone in removing this compound from water has been investigated. Studies have shown that this compound levels in water samples significantly decrease exponentially as the contact time with ozone increases socialscienceresearch.orgsocialscienceresearch.org.
In one study, the removal percentages of this compound in water samples spiked with 1 ppm were 68.6%, 90.5%, 97%, and 99.2% following ozone bubbling for 15, 30, 45, and 60 minutes, respectively socialscienceresearch.orgsocialscienceresearch.org. At a higher fortification level of 2 ppm, the removal percentages were 30.5%, 50%, 84.7%, and 92% for the same time intervals socialscienceresearch.orgsocialscienceresearch.org.
| Initial this compound Concentration (ppm) | Ozone Contact Time (min) | Removal Percentage (%) |
| 1 | 15 | 68.6 |
| 1 | 30 | 90.5 |
| 1 | 45 | 97.0 |
| 1 | 60 | 99.2 |
| 2 | 15 | 30.5 |
| 2 | 30 | 50.0 |
| 2 | 45 | 84.7 |
| 2 | 60 | 92.0 |
Kinetic studies have indicated that this compound is readily removed from water through ozone treatment socialscienceresearch.org. AOPs like ozonation are considered effective for removing organic compounds resistant to biological treatment iwaponline.com.
Adsorption-Based Removal Methods
Adsorption is a widely used and cost-effective technique for removing pesticides like this compound from wastewater due to its simplicity and high adsorption capacity bioline.org.brresearchgate.net. This method involves the adherence of pollutant molecules onto the surface of an adsorbent material scirp.org. Various materials can be used as adsorbents, including activated carbon, molecular sieves, polymeric adsorbents, and low-cost materials derived from agricultural waste bioline.org.br.
Activated carbon, particularly that produced from agricultural waste, has shown potential for this compound removal bioline.org.brresearchgate.netscirp.org. Studies have explored the use of activated carbon derived from sources such as Jatropha Curcas shells and tobacco stems for this compound adsorption from aqueous solutions bioline.org.brresearchgate.net.
Batch adsorption experiments are commonly conducted to assess the efficiency of different adsorbents and optimize parameters such as pH, contact time, adsorbent dosage, and initial contaminant concentration bioline.org.brresearchgate.net. For example, activated carbon from Jatropha Curcas demonstrated removal capacities of 92.26% for this compound at an initial concentration of 1.50 mg/l, using 2g of adsorbent per 50 cm³ solution, a contact time of 90 minutes, and an optimum pH of 6.3 bioline.org.br.
| Adsorbent Material | Initial this compound Concentration | Adsorbent Dosage | Contact Time | Optimum pH | Removal Percentage (%) |
| Activated Carbon from Jatropha Curcas | 1.50 mg/l | 2g / 50 cm³ | 90 min | 6.3 | 92.26 |
Adsorption data are often analyzed using isotherm models like Langmuir and Freundlich to understand the adsorption behavior bioline.org.brresearchgate.net. Studies have found that the Freundlich adsorption isotherm model best describes the adsorption of this compound onto activated carbon from tobacco stems researchgate.net. The maximum amount of this compound adsorbed onto tobacco stem activated carbon was reported as 2.162 mg/g, achieved after 270 minutes of contact time researchgate.net.
The effectiveness of adsorption depends on factors such as the physical and chemical properties of both the pollutant and the adsorbent, including surface area, pore size, and pore distribution scirp.orgscirp.org. This compound, being less soluble, tends to have a higher adsorption affinity towards adsorbents scirp.org.
Regulatory Frameworks and Best Management Practices for this compound Use
Regulatory frameworks and the implementation of best management practices (BMPs) are crucial for mitigating the environmental impact of this compound use and reducing its entry into the environment epa.govenvironment-agency.gov.uk. Various initiatives promote the safe and sustainable use of plant protection products, veterinary medicines, and biocides containing this compound environment-agency.gov.uk.
Regulatory bodies establish guidelines and requirements for the registration, labeling, and application of this compound products epa.govlucintel.com. These regulations often include measures to address potential risks to human health and the environment, such as specifying minimum allowable droplet size and buffer zones for agricultural applications, decreasing application rates, and increasing application intervals regulations.gov. For non-agricultural uses, mitigation measures may involve limiting outdoor applications on impervious surfaces to spot or crack and crevice treatments and adding BMPs to product labels to reduce runoff into water bodies epa.govregulations.gov.
BMPs are practical measures designed to minimize the potential for this compound to reach unintended areas, particularly aquatic environments epa.govenvironment-agency.gov.uk. These practices can include proper storage and transport of pesticides, ensuring application is carried out by trained personnel, considering weather conditions during application, and implementing measures to prevent runoff and erosion regulations.govfsc.org. For instance, to mitigate risks to aquatic environments, timber treated with this compound should not be used in constructions in or near water, and existing structures in such locations should not be treated with this compound-containing products environment-agency.gov.uk.
Integrated Pest Management (IPM) systems, which combine various control methods including chemical controls like this compound, are also promoted as a sustainable approach to pest management lucintel.com. Integrating this compound into IPM helps manage resistance and promotes environmentally sound practices lucintel.com. Compliance with regulations and the adoption of BMPs are essential for responsible this compound use and minimizing environmental contamination lucintel.com.
Q & A
Q. What analytical methods are recommended for resolving cypermethrin stereoisomers, and what are their limitations?
Capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for isomer separation. GC offers high resolution for volatile derivatives, while HPLC with silica or bonded-phase columns is effective for non-volatile isomers. Detection at 235 nm optimizes sensitivity for this compound in HPLC . Limitations include the need for derivatization in GC and challenges in baseline separation of structurally similar isomers due to overlapping retention times .
Q. How should researchers design experiments to ensure reproducibility in this compound toxicity studies?
Follow guidelines for detailed method documentation:
- Specify equipment models, solvent purity, and calibration protocols for analytical instruments.
- Report exact concentrations, exposure durations, and environmental conditions (e.g., pH, temperature).
- Use standardized statistical tests (e.g., ANOVA for dose-response relationships) and include raw data in supplementary materials .
Q. What ethical and methodological considerations apply when collecting biological samples for this compound exposure studies?
- Obtain informed consent and ethics approval (include committee name, approval date, and protocol number).
- Use validated biomarkers (e.g., urinary 3-phenoxybenzyl derivatives) to assess exposure, noting that pyrethroid-specific assays are not yet standardized .
- Store samples at -80°C to prevent degradation and document freezer calibration records .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound biodegradation in bacterial strains?
Use a Box-Behnken design to evaluate variables like pH, temperature, and shaking speed. For Bacillus sp. SG2, the quadratic model predicted 88.6% degradation efficiency (), validated via ANOVA () . Include a validation step using independent experiments to confirm model robustness .
Q. What statistical approaches resolve contradictions in this compound ecotoxicity data across studies?
- Conduct meta-analysis to identify heterogeneity sources (e.g., species sensitivity, exposure matrix differences).
- Apply mixed-effects models to account for variability in experimental designs.
- Use sensitivity analysis to prioritize parameters (e.g., pH, organic carbon content) influencing toxicity outcomes .
Q. How can researchers address challenges in detecting this compound metabolites in human biomonitoring?
- Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction for low-concentration detection.
- Cross-validate results with neurophysiological assessments (e.g., sensory nerve action potentials) to correlate metabolite levels with clinical effects .
- Note that urinary metabolites may not distinguish between dermal and oral exposure routes, requiring exposure history triangulation .
Methodological Guidelines
How to formulate a rigorous research question on this compound’s environmental fate?
Apply the FINER criteria:
- Feasible : Ensure access to LC-MS/MS facilities for metabolite quantification.
- Novel : Investigate understudied pathways (e.g., photodegradation in saline environments).
- Relevant : Align with regulatory priorities (e.g., OECD guidelines for pesticide persistence) .
Q. What protocols ensure replicability in electrocoagulation studies for this compound removal?
- Detail electrode materials (e.g., aluminum vs. iron), current density (mA/cm²), and mixing rates.
- Use RSM to optimize pH (4–8), retention time (10–30 min), and potential (5–15 V), reporting removal efficiencies for both this compound and chemical oxygen demand (COD) .
Data Interpretation and Reporting
Q. How to handle non-significant results in this compound neurotoxicity assays?
- Report effect sizes and confidence intervals to avoid overreliance on -values.
- Discuss potential confounders (e.g., solvent carriers affecting neuronal viability) and power analysis outcomes to justify sample sizes .
Q. What are best practices for synthesizing heterogeneous data on this compound’s immunotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
